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Foundational

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

Abstract (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and peptidomimetics. Its rigid four-membered ring structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and peptidomimetics. Its rigid four-membered ring structure imparts unique conformational properties that influence the architecture and biological activity of peptides and small molecule therapeutics. This guide provides a comprehensive technical overview of the stereochemical and conformational features of this molecule. We will explore the subtle interplay of ring pucker, the orientation of the methoxycarbonyl and carboxylic acid substituents, and the dynamics of the urethane bond. This analysis is grounded in established experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and complemented by computational modeling to provide a holistic understanding for researchers in drug discovery and chemical biology.

Introduction: The Significance of Conformational Constraint in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in drug design as a bioisostere for larger, more flexible moieties.[1] The inherent ring strain of azetidines leads to a puckered, non-planar conformation, which restricts the accessible torsional angles of the molecular backbone.[2] When incorporated into a peptide or small molecule, (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, as a proline analog, can induce specific secondary structures, such as β-turns, and enhance metabolic stability by shielding amide bonds from enzymatic degradation.[3] Understanding the conformational landscape of this building block is paramount for the rational design of molecules with desired pharmacological profiles.

The presence of the N-methoxycarbonyl group introduces a urethane linkage, which, similar to the peptide bond in proline, can exist in cis and trans conformations. The energy barrier to rotation around the C-N bond is significant, leading to the potential for distinct populations of conformers at room temperature.[4] This guide will dissect the factors governing this equilibrium and the puckering of the azetidine ring.

Stereochemical Definition

The single chiral center at the C2 carbon, as designated by the (S)-configuration, defines the absolute stereochemistry of the molecule. This configuration is crucial for its interaction with chiral biological targets such as enzymes and receptors. The Cahn-Ingold-Prelog priority rules assign the highest priority to the carboxylic acid group, followed by the nitrogen atom of the ring, the C3 methylene group, and finally the alpha-hydrogen.

Conformational States of the Azetidine Ring

Unlike the five-membered ring of proline, which adopts envelope and twist conformations, the four-membered azetidine ring primarily exists in a puckered state to alleviate torsional strain.[2] The degree and nature of this puckering are influenced by the substituents on the ring.

Ring Puckering

The azetidine ring is not planar. The deviation from planarity can be described by a puckering angle. This puckering can place the substituents in pseudo-axial or pseudo-equatorial positions, which have different steric interactions and, consequently, different energies. The equilibrium between these puckered states is a key aspect of the molecule's conformational profile. Computational studies on related N-substituted azetidines suggest that the nitrogen lone pair often prefers a pseudo-axial orientation, though this can be influenced by the steric bulk of the N-substituent.[2]

Influence of the N-Methoxycarbonyl Group

The N-methoxycarbonyl group plays a dual role in influencing the conformation. Firstly, its steric bulk will influence the ring pucker. Secondly, the urethane bond introduces the possibility of cis/trans isomerism. The electronic properties of the methoxycarbonyl group, being an electron-withdrawing group, can also affect the nitrogen atom's basicity and the ring's overall geometry.[5]

The equilibrium between the cis and trans conformers of the N-CO bond is a critical determinant of the overall shape of the molecule. In proline-containing peptides, the trans conformation is generally favored, but the energy difference between the two is small enough that a significant population of the cis isomer can exist.[4] For N-alkoxycarbonyl derivatives of proline and its analogs, the trans isomer is also typically predominant.[6]

Below is a diagram illustrating the key conformational features: the ring pucker and the cis/trans isomerism of the urethane bond.

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) DataAcq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) SamplePrep->DataAcq DataProc Data Processing & Assignment DataAcq->DataProc Quant Quantitative Analysis (cis/trans ratio from ¹H integration) DataProc->Quant Conform Conformational Interpretation (NOE, Coupling Constants) Quant->Conform

Caption: Experimental workflow for NMR conformational analysis.

Computational Modeling: A Theoretical Approach

Computational chemistry provides a powerful complementary tool to experimental methods for exploring the conformational landscape. Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.

Methodology

A typical computational workflow involves:

  • Conformational Search: A systematic or stochastic search to identify all low-energy conformers.

  • Geometry Optimization: Optimization of the identified conformers using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set).

  • Frequency Calculations: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Solvation Modeling: Implicit solvation models (e.g., PCM) can be used to account for the effect of the solvent.

Protocol: DFT-Based Conformational Analysis
  • Structure Building: Build the initial 3D structures of the cis and trans isomers of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method.

  • High-Level Optimization and Frequency Calculation: Re-optimize the low-energy conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) in the gas phase and with a solvent model.

  • Energy Analysis: Compare the relative energies (Gibbs free energy) of the optimized conformers to predict their relative populations.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

G cluster_comp Computational Workflow Build Build Initial Structures (cis and trans isomers) ConfSearch Conformational Search Build->ConfSearch Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) ConfSearch->Opt Freq Frequency Calculation (Confirm minima, obtain thermodata) Opt->Freq Solv Incorporate Solvation Model (e.g., PCM) Freq->Solv Analysis Analyze Relative Energies & Geometries Solv->Analysis

Caption: Workflow for computational conformational analysis.

Conclusion and Outlook

The stereochemistry and conformational preferences of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid are dictated by a delicate balance of ring strain, steric interactions, and the electronic effects of its substituents. A combined approach of high-resolution NMR spectroscopy and computational modeling provides a robust framework for characterizing its puckered ring structure and the cis/trans isomerism of the N-methoxycarbonyl group. A thorough understanding of these features is indispensable for scientists and researchers aiming to leverage this constrained amino acid analog for the design of novel therapeutics with precisely controlled three-dimensional structures. Future work could involve solid-state analysis via X-ray crystallography to provide a definitive picture of its conformation in the crystalline state, further enriching our understanding of this versatile chemical entity.

References

  • Al-Badran, S., & Al-Karawi, A. (2020). Azetidine and its derivatives: a comprehensive review on their synthesis and medicinal applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1541-1565. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 1. [Link]

  • Formaggio, F., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2011(18), 3449-3458. [Link]

  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1348. [Link]

  • Rice University. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Berman, H. M., et al. (2025). 8RYE: AzeJ in complex with MTA and AZE from Pseudomonas aeruginosa (P2(1)2(1)2). RCSB PDB. [Link]

  • De Kimpe, N., & De Smaele, D. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 98(5), 2257-2322. [Link]

  • Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2824. [Link]

  • Kulik, H., & Schindler, C. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Fodor, G. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Heterocyclic Communications, 2(4-5), 325-342. [Link]

  • Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]

  • Hollósi, M., et al. (1991). Secondary structure of peptides. 17—Cis/trans isomerism of solid proline‐containing oligopeptides as revealed by 13C NMR CP/MAS spectroscopy. Biopolymers, 31(7), 845-858. [Link]

  • Leonardi, M., & Procter, D. J. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17(1), 1-8. [Link]

  • Scott, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]

  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. Heterocycles, 96(12), 2125-2133. [Link]

  • Williamson, M. P., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Research, 57(5), 385-395. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1348. [Link]

  • Pierattelli, R., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Journal of Biomolecular NMR, 75(6-7), 259-268. [Link]

  • Piai, A., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Journal of Biomolecular NMR, 75(6-7), 259-268. [Link]

Sources

Exploratory

The Privileged Scaffold: Chiral Azetidine Building Blocks in Non-Proteinogenic Amino Acid Research and Drug Discovery

Executive Summary The integration of non-proteinogenic amino acids into peptide engineering and small-molecule drug discovery has fundamentally shifted how medicinal chemists approach conformational restriction. At the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-proteinogenic amino acids into peptide engineering and small-molecule drug discovery has fundamentally shifted how medicinal chemists approach conformational restriction. At the forefront of this structural revolution is the azetidine ring —a four-membered nitrogen heterocycle. Historically underutilized due to synthetic challenges, chiral azetidines, particularly L-azetidine-2-carboxylic acid (L-Aze), are now recognized as privileged scaffolds. By acting as "stretched" analogs of piperidine or constrained analogs of proline, azetidines lower the entropic penalty of target binding, improve metabolic stability, and force unique secondary structures in peptide backbones. This technical guide explores the thermodynamic principles, advanced synthetic methodologies, and translational applications of chiral azetidines.

Structural and Thermodynamic Foundations

The utility of the azetidine ring is inextricably linked to its thermodynamic profile. The four-membered ring possesses approximately 26 kcal/mol of ring strain 1. This immense strain alters the hybridization of the ring atoms, increasing the s-character of the exocyclic bonds and slightly decreasing the basicity of the nitrogen atom (pKa ~10.4) compared to its five-membered counterpart, pyrrolidine (pKa ~11.3).

In the realm of non-proteinogenic amino acids, L-Aze serves as a lower homolog of L-proline 2. When L-Aze is incorporated into a peptide backbone, the rigid four-membered ring severely restricts the ϕ and ψ dihedral angles. This conformational constraint forces the peptide to adopt tight β -turns or left-handed polyproline-type helices, which is highly advantageous for stabilizing the active conformations of peptide therapeutics 3.

Conformational_Influence Pro L-Proline (5-Membered Ring) Strain: ~6 kcal/mol Pro_Conf Standard Polyproline Helix Flexible φ / ψ Angles Pro->Pro_Conf Peptide Bond Aze L-Azetidine-2-carboxylic acid (4-Membered Ring) Strain: ~26 kcal/mol Aze_Conf Restricted Backbone Tight β-Turns Aze->Aze_Conf Peptide Bond Target_Pro Baseline Target Affinity Pro_Conf->Target_Pro Target_Aze Enhanced Target Affinity (Lower Entropic Penalty) Aze_Conf->Target_Aze

Causality of ring contraction from proline to azetidine on peptide conformation and target affinity.

Synthesis of Chiral Azetidine Building Blocks

Synthesizing the azetidine core requires overcoming the kinetic preference for five-membered ring formation and the thermodynamic penalty of the strained four-membered ring.

Protocol 1: Asymmetric Preparation of (S)-Azetidine-2-carboxylic Acid (L-Aze)

Adapted from validated methodologies for practical asymmetric preparation 4.

Objective: To synthesize enantiopure L-Aze via an intramolecular alkylation and subsequent selective deprotection.

  • Step 1: Acidic Hydrolysis of Cyclic Aminonitrile

    • Procedure: Charge a flask with the N-benzyl protected cyclic aminonitrile intermediate (1.88 mmol) and dissolve in 35% concentrated hydrochloric acid (30 mL). Heat the mixture to 50 °C for 72 hours.

    • Causality & Validation: The highly acidic environment selectively hydrolyzes the nitrile group to a carboxylic acid without cleaving the N-benzyl protecting group. Heating to 50 °C provides the necessary activation energy for the hydrolysis of the sterically hindered nitrile attached to the strained ring. The reaction is self-validating as the product precipitates as a distinct hydrochloride salt upon concentration and drying.

  • Step 2: Chemoselective Hydrogenolysis

    • Procedure: Dissolve the resulting N-benzyl amino acid hydrochloride salt (0.7 mmol) in methanol (20 mL). Add 10 wt % Palladium on Carbon (Pd/C, 200 mg). Stir the mixture under a hydrogen atmosphere (1 atm) for 4 days at room temperature. Filter through a short plug of Celite to remove the catalyst.

    • Causality & Validation: Pd-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond. Despite the ~26 kcal/mol strain of the azetidine ring, the aliphatic C-N bonds remain intact because the activation barrier for aliphatic C-N oxidative addition to Pd is significantly higher than that of the benzylic position. The reaction yields the zwitterionic (S)-azetidine-2-carboxylic acid in quantitative yield, validated by chiral HPLC showing >95% optical purity [[4]]().

Advanced Functionalization: Strain-Release Methodologies

While L-Aze is a powerful building block, accessing highly substituted C3-azetidines has historically required laborious multi-step syntheses. Modern approaches leverage the extreme strain of bicyclic systems to drive functionalization.

Protocol 2: Strain-Release Functionalization via 1-Azabicyclobutanes (ABBs)

Adapted from enantiocontrolled azetidine library synthesis methodologies 5.

Objective: To generate highly functionalized C3-substituted chiral azetidines using a programmable strain-release mechanism.

  • Step 1: Formation of the ABB Precursor

    • Procedure: Starting from 2-tert-butoxy-ethanol, perform an oxidation to the aldehyde, followed by condensation with an Ellman's sulfinamide to form a chiral tert-butanesulfinyl imine. Perform a stereoselective 1,2-addition with vinylmagnesium bromide, followed by bromination (Br 2​ ) to yield the acyclic ABB precursor.

    • Causality & Validation: Ellman's auxiliary directs the facial selectivity of the Grignard addition, establishing the absolute stereochemistry. Bromination provides the necessary leaving groups for the subsequent double-cyclization.

  • Step 2: Base-Mediated Double Cyclization

    • Procedure: Treat the stable chiral building block with Methyllithium (MeLi) in Diethyl Ether (Et 2​ O) at -78 °C.

    • Causality & Validation: MeLi acts as a strong, non-nucleophilic base at this temperature, triggering a sequential intramolecular displacement of the bromides. The cryogenic temperature (-78 °C) is critical to prevent the thermal decomposition of the highly strained bicyclo[1.1.0] system. The enantiopure ABB can be isolated in high purity by simple extraction.

  • Step 3: Nucleophilic Strain-Release

    • Procedure: Expose the ABB to a target nucleophile (e.g., an aryl or amine group) under optimized basic or neutral conditions.

    • Causality & Validation: The immense strain energy of the fused bicyclic system drives the thermodynamic cleavage of the central C-N bond upon nucleophilic attack. Acidic conditions must be avoided, as they cause premature instability and dimerization of the ABBs. This yields stereodefined, fully substituted azetidines ready for proteomic or peptide integration 5.

Synthesis_Workflow Start Acyclic Precursor (Amino Alcohol / Malonate) Path1 Intramolecular Alkylation (Kinetic Control) Start->Path1 Base / Heat Path2 1-Azabicyclobutane (ABB) Formation Start->Path2 MeLi, -78°C Prod1 L-Azetidine-2-carboxylic Acid (L-Aze) Path1->Prod1 Deprotection Intermediate Highly Strained ABB Core Path2->Intermediate Ring Closure Prod2 C3-Substituted Chiral Azetidines Intermediate->Prod2 Nucleophilic Attack (Strain-Release)

Logical workflow of chiral azetidine synthesis via direct cyclization and strain-release pathways.

Incorporation into Peptides and Drug Discovery

The translation of chiral azetidines from synthetic curiosities to clinical assets is well underway. Azetidines are frequently utilized as "stretched" analogs of piperidine and morpholine to access novel three-dimensional chemical space without drastically increasing lipophilicity 6. In peptide engineering, non-natural azetidine-based amino acids like 2-azetidine-1-carboxylic acid have been utilized to synthesize potent antagonists, such as the 15-mer AF12198, which selectively binds the human type I IL-1 receptor 3.

Quantitative Data: Pharmacological Profiling of Azetidine-Containing Therapeutics
Compound / DrugAzetidine SubstitutionTargetClinical StatusKey Physicochemical Benefit
Cobimetinib N-linked, C3-fluoroMEK1/2ApprovedImproved metabolic stability; rigidified vector 7
Ximelagatran C2-carbonyl (L-Aze deriv)ThrombinApproved (Withdrawn)Conformational mimicry of proline; tight active site fit [[7]]()
Azelnidipine C3-benzhydrylCalcium ChannelApprovedEnhanced lipophilic targeting; prolonged half-life
AF12198 2-azetidine-1-carboxylic acidIL-1 ReceptorExperimentalRestricted ϕ / ψ angles; stabilized active conformation 3
Enamine Building Blocks 3-((Hetera)cyclobutyl)VariousPre-clinical"Stretched" piperidine analogs; lowered lipophilicity 6

Conclusion

The strategic deployment of chiral azetidine building blocks represents a sophisticated approach to non-proteinogenic amino acid research. By exploiting the inherent ring strain and conformational rigidity of the four-membered heterocycle, researchers can precisely tune the pharmacological properties, metabolic stability, and target affinity of next-generation therapeutics. As synthetic methodologies like strain-release functionalization continue to mature, the chemical space accessible via azetidine scaffolds will only expand, further cementing their status as privileged structures in drug discovery.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. 1

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid . The Journal of Organic Chemistry - ACS Publications. 4

  • Azetidines in Drug Discovery . PharmaBlock. 7

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes . ChemRxiv. 5

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis . Organic Letters - ACS Publications. 3

  • Research advances in L-azetidine-2-carboxylic acid . Chinese Journal of Pesticide Science. 2

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery . The Journal of Organic Chemistry - ACS Publications. 6

Sources

Foundational

An In-depth Technical Guide on the Solubility and Physical Characterization of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

Introduction (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid derivative that has garnered interest in medicinal chemistry and drug development. Its strained four-membered ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid derivative that has garnered interest in medicinal chemistry and drug development. Its strained four-membered ring and chiral nature make it a valuable building block for creating novel molecular scaffolds with unique conformational properties. A thorough understanding of its physicochemical properties, particularly solubility and key physical characteristics, is paramount for its effective utilization in drug discovery and formulation.[1] This guide provides a comprehensive overview of the essential experimental protocols and expected characterization data for this compound, grounded in established analytical techniques. While specific experimental data for this exact molecule is not widely published, this guide will leverage data from its parent compound, (S)-azetidine-2-carboxylic acid, and other N-protected analogues to provide a well-grounded predictive analysis.

I. Solubility Profile: A Critical Parameter for Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to erratic absorption and hinder the development of a viable drug product. Therefore, a comprehensive assessment of the solubility of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid in various aqueous and organic media is essential.

A. Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.[3] This method is reliable and provides a true measure of a compound's intrinsic solubility.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and common organic solvents like ethanol, methanol, and acetonitrile).

    • The use of an excess of solid is crucial to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[4] A typical duration is 24 to 72 hours, with periodic sampling to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

    • A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

Expected Solubility Profile (Predictive)

Based on the structure, which includes a polar carboxylic acid and a more lipophilic methoxycarbonyl group, the following solubility trends are anticipated:

SolventPredicted SolubilityRationale
WaterModerately SolubleThe carboxylic acid group enhances aqueous solubility through hydrogen bonding.
PBS (pH 7.4)Higher than in WaterAt this pH, the carboxylic acid will be deprotonated to its more soluble carboxylate form.
0.1 M HClLower than in WaterThe acidic medium will suppress the ionization of the carboxylic acid, reducing solubility.
EthanolSolubleThe compound is expected to be soluble in polar protic solvents.
MethanolSolubleSimilar to ethanol, good solubility is expected.
AcetonitrileModerately SolubleA polar aprotic solvent, likely to be a good solvent for this compound.
B. Kinetic Solubility Assessment for High-Throughput Screening

For earlier stages of drug discovery where rapid screening of a large number of compounds is necessary, kinetic solubility methods are often employed.[5] These methods, such as turbidimetric assays, are faster but may not represent true thermodynamic equilibrium.

Experimental Workflow: Kinetic Solubility Determination

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare high-concentration stock solution in DMSO plate Dispense stock solution into a 96-well plate stock->plate Serial dilution add_buffer Add aqueous buffer (e.g., PBS) to each well plate->add_buffer incubate Incubate at room temperature with shaking add_buffer->incubate read_turbidity Measure turbidity using a nephelometer or plate reader incubate->read_turbidity determine_sol Determine the concentration at which precipitation occurs read_turbidity->determine_sol

Caption: Workflow for kinetic solubility determination using a turbidimetric method.

II. Physical Characterization: Defining the Molecular Identity and Properties

A comprehensive physical characterization is essential for confirming the identity, purity, and solid-state properties of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.

A. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation:

    • Ensure the sample is finely powdered and completely dry.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup:

    • Use a digital melting point apparatus such as a Stuart or Mel-Temp instrument.[6]

    • For a preliminary determination, set a rapid heating rate.

    • For an accurate measurement, set the plateau temperature to approximately 10-20°C below the expected melting point and use a slow ramp rate (1-2°C per minute) near the melting point.[6][7]

  • Measurement:

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Expected Melting Point (Predictive)

The parent compound, (S)-azetidine-2-carboxylic acid, has a high melting point of 210-215°C.[8][9] The addition of the methoxycarbonyl group will likely lower the melting point due to a disruption of the crystal lattice and a decrease in intermolecular hydrogen bonding compared to the unprotected amino acid. A predicted melting point would be in the range of 100-150°C.

B. Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of the carboxylic acid group. This value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a concentration of at least 10⁻⁴ M.[10][11]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

  • Titration:

    • Calibrate a pH electrode using standard buffers.[10]

    • Immerse the calibrated pH electrode in the sample solution and stir continuously.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[10][12]

    • Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[13] This corresponds to the midpoint of the buffer region on the titration curve.[10]

Expected pKa (Predictive)

The pKa of the carboxylic acid group in N-protected amino acids is typically in the range of 3-4. The electron-withdrawing effect of the adjacent nitrogen atom in the azetidine ring may slightly increase the acidity compared to a simple carboxylic acid. A predicted pKa value would be in the range of 3.5 to 4.5.

C. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[15][16]

Expected NMR Data (Predictive)

Based on the structure and data from related compounds, the following chemical shifts are expected:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale
COOH10-12 (broad singlet)170-175Characteristic chemical shifts for a carboxylic acid proton and carbon.
C=O (ester)-155-160The ester carbonyl is typically upfield from the carboxylic acid carbonyl.
OCH₃~3.7 (singlet)~52Typical chemical shift for a methyl ester.
α-CH4.5-5.0 (triplet or dd)58-62The proton and carbon are deshielded by the adjacent nitrogen and two carbonyl groups.
β-CH₂2.2-2.8 (multiplet)23-28Protons and carbon on the four-membered ring.
γ-CH₂3.5-4.0 (multiplet)42-46Protons and carbon adjacent to the nitrogen atom.

Note: The exact chemical shifts and coupling patterns will depend on the solvent and the specific conformation of the azetidine ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.[17][18]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[19]

  • Data Acquisition:

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal should be taken prior to sample analysis.[20]

Expected FTIR Data (Predictive)

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C-H (aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=O (Ester)1735-1750Strong, sharp
C-N1000-1250Medium

The presence of two distinct carbonyl peaks would be a key feature of the IR spectrum.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.[21]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrum Data (Predictive)

  • Molecular Formula: C₆H₉NO₄

  • Molecular Weight: 159.14 g/mol

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 160.06 is expected to be the base peak.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 158.05 is expected to be prominent.

  • Fragmentation: Fragmentation may involve the loss of the methoxy group (-31 Da), the methoxycarbonyl group (-59 Da), or the carboxylic acid group (-45 Da).

Experimental Workflow: Physicochemical Characterization

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Characterization Data sample (S)-1-(Methoxycarbonyl) azetidine-2-carboxylic acid mp Melting Point (Digital Apparatus) sample->mp pka pKa (Potentiometric Titration) sample->pka nmr NMR (¹H and ¹³C) sample->nmr ftir FTIR-ATR sample->ftir ms ESI-MS sample->ms mp_data Melting Range mp->mp_data pka_data Acid Dissociation Constant pka->pka_data nmr_data Chemical Structure Confirmation nmr->nmr_data ftir_data Functional Group Identification ftir->ftir_data ms_data Molecular Weight and Formula ms->ms_data

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Peptide Coupling of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic Acid

Introduction: The Challenge and Utility of Azetidine-Containing Peptides (S)-Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, is a non-proteinogenic amino acid of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Utility of Azetidine-Containing Peptides

(S)-Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its incorporation into peptide backbones introduces a rigid, strained cyclic constraint that can profoundly influence peptide conformation and stability.[2][3] Compared to its five-membered counterpart, proline, the quasi-planar azetidine ring imparts unique structural properties, often leading to a higher propensity for cis-amide bonds and enhanced resistance to proteolytic degradation.[2] These features make N-protected Aze derivatives, such as (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, valuable building blocks for crafting potent and stable peptidomimetics.

However, the successful incorporation of these residues into a growing peptide chain is synthetically challenging. The steric hindrance imposed by the N-protecting group, combined with the inherent ring strain of the azetidine core, significantly slows the kinetics of peptide bond formation.[4] Standard coupling methodologies, such as those relying solely on carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often result in incomplete reactions or require harsh conditions that risk epimerization.[4]

This application note provides a detailed, field-proven protocol for the efficient coupling of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid. The methodology centers on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a third-generation aminium salt-based coupling reagent celebrated for its high reactivity and ability to mediate even the most challenging couplings with minimal racemization.[5][6][7]

The Core Mechanism: Overcoming Steric Hindrance with HATU

The efficacy of HATU in coupling sterically hindered amino acids lies in its mechanism of action, which generates a highly reactive acylating agent in situ.[5][8] This process circumvents the limitations of less potent activators.

The key steps, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), are as follows:

  • Deprotonation: The tertiary base deprotonates the carboxylic acid of the N-protected azetidine derivative, forming a carboxylate anion.[8][9]

  • Activation & Intermediate Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms an unstable, highly reactive O-acyluronium intermediate.[5][8]

  • Active Ester Generation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly intercepts this intermediate. This step is the cornerstone of HATU's effectiveness, yielding the OAt-active ester and releasing tetramethylurea as a byproduct.[8] The OAt ester is significantly more reactive than the corresponding OBt esters formed by older reagents like HBTU, due in part to anchimeric assistance from the pyridine nitrogen in the HOAt moiety.[10]

  • Aminolysis: The highly reactive OAt-active ester is then readily attacked by the free N-terminal amine of the peptide chain, efficiently forming the desired peptide bond even in sterically demanding contexts.

This rapid and efficient generation of a potent acylating agent is what makes HATU the reagent of choice for incorporating challenging residues like (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.[6][10]

Experimental Protocol: Solution-Phase Coupling

This protocol details the coupling of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid to a generic amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) in a solution-phase synthesis. The principles are directly applicable to solid-phase peptide synthesis (SPPS).

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid≥97%Custom SynthesisEnsure it is dry before use.
Amine Component (e.g., H-Gly-OMe·HCl)≥98%Major Chemical SupplierThe hydrochloride salt is common; the free amine will be generated in situ.
HATUSynthesis GradeMajor Chemical SupplierStore under inert gas, desiccated.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor Chemical SupplierUse a freshly opened bottle or redistill to ensure it is amine-free.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major Chemical SupplierCrucial for reaction efficiency. Use from a sealed bottle.
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeN/AFor workup.
1 M Hydrochloric Acid (HCl) SolutionACS GradeN/AFor workup.
Brine (Saturated NaCl Solution)ACS GradeN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical SupplierFor drying.

3.2. Step-by-Step Methodology

  • Reagent Preparation (Carboxyl Component):

    • In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

    • Stir the solution at room temperature.

  • Reagent Preparation (Amine Component):

    • In a separate flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.2 eq. if starting from the HCl salt, or 1.2 eq. if starting from the free amine) to the solution. Stir for 2-3 minutes. The first equivalent of base neutralizes the HCl salt.

  • Pre-activation & Coupling:

    • To the stirring solution of the carboxyl component and HATU (from Step 1), add DIPEA (1.2 eq.).

    • Allow the mixture to pre-activate for 1-3 minutes. A slight color change may be observed. Causality Note: This brief pre-activation period is critical to ensure the formation of the OAt-active ester before the amine is introduced, maximizing coupling efficiency.[5]

    • Add the amine solution (from Step 2) to the activated carboxyl mixture in a single portion.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.

    • The reaction is typically complete within 1-4 hours. A negative Kaiser test can be used in SPPS to confirm the consumption of the free amine.[5]

  • Workup and Isolation:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acid wash removes unreacted DIPEA, while the base wash removes unreacted starting acid and HOAt byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Quantitative Data and Workflow

4.1. Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry (Acid:HATU:Amine:Base)1.0 : 1.0 : 1.1 : 2.2-3.3A slight excess of the amine and base ensures the complete consumption of the valuable acid component.
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves reagents and facilitates the ionic mechanism.[5]
Concentration~0.1 MA standard concentration that balances reaction rate and solubility.
Pre-activation Time1-3 minutesSufficient time to form the active ester without significant degradation.
Reaction Time1-4 hoursTypically sufficient for hindered couplings with HATU; monitor for completion.[5]
TemperatureRoom TemperatureMild conditions are sufficient and minimize potential side reactions.
Typical Yield75-90%Dependent on the specific substrates and purification efficiency.

4.2. Experimental Workflow Diagram

PeptideCouplingWorkflow reagent_prep reagent_prep process_step process_step monitoring monitoring workup workup product product A Dissolve Acid + HATU in Anhydrous DMF C Add DIPEA to Acid/HATU (Pre-activation, 1-3 min) A->C 1 B Dissolve Amine + DIPEA in Anhydrous DMF D Combine Mixtures (Coupling Reaction) B->D 3 C->D 2 E Monitor by TLC / LC-MS D->E Stir 1-4h F Aqueous Workup (Acid/Base Washes) E->F Reaction Complete G Dry & Concentrate F->G H Purify by Chromatography G->H I Pure Dipeptide H->I

Caption: Workflow for HATU-mediated solution-phase peptide coupling.

Troubleshooting and Scientific Considerations

  • Incomplete Coupling: If monitoring indicates a stalled reaction, a second addition of activated amino acid (0.3-0.5 eq.) can be attempted.[4] For extremely difficult sequences in SPPS, extending the reaction time or performing a "double coupling" (repeating the entire coupling step) is recommended.[4]

  • Guanidinylation Side Reaction: While highly effective, uronium reagents like HATU can, in rare cases or with a large excess of reagent, cause guanidinylation of the free N-terminal amine.[5][10] Using near-stoichiometric amounts of HATU (1.0 eq.) minimizes this risk. For applications where this is a major concern (e.g., cyclizations), a phosphonium salt reagent like PyBOP may be considered as an alternative.[11]

  • Quality of Reagents: The success of this protocol is highly dependent on the quality of the solvent and base. Water in the DMF can hydrolyze the active ester, and amine impurities in the DIPEA can compete in the coupling reaction. Always use anhydrous DMF and high-purity, amine-free DIPEA.

Conclusion

The incorporation of structurally unique amino acids like (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is essential for advancing peptide-based therapeutics. While presenting a steric challenge, its efficient coupling is readily achieved through the rational selection of a potent activating agent. The HATU-mediated protocol described herein provides a reliable, high-yielding, and robust method for forming peptide bonds with this valuable building block, empowering researchers to construct complex peptidomimetics with confidence.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search8

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides12

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed13

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem5

  • HATU:a third-generation coupling reagent. ChemicalBook6

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube9

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution. ACS Publications14

  • HATU | Peptide Coupling Reagent. MedchemExpress.com7

  • Peptide Coupling Reagents Guide. Sigma-Aldrich10

  • What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. ResearchGate15

  • Coupling Reagents. Aapptec Peptides16

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing2

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications17

  • Technical Support Center: Optimizing Coupling for Hindered Amino Acids. Benchchem4

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies11

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences)3

  • Azetidine-2-carboxylic acid. Wikipedia18

Sources

Application

Application Notes & Protocols: Strategic Incorporation of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid in Fmoc Solid-Phase Peptide Synthesis

Introduction: The Role of Constrained Amino Acids in Peptide Design (S)-Azetidine-2-carboxylic acid (Aze) is a conformationally constrained, non-proteinogenic amino acid and a lower homologue of proline.[1][2] Its incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Constrained Amino Acids in Peptide Design

(S)-Azetidine-2-carboxylic acid (Aze) is a conformationally constrained, non-proteinogenic amino acid and a lower homologue of proline.[1][2] Its incorporation into peptide sequences is a powerful strategy for introducing rigid structural motifs. The four-membered ring of Aze significantly restricts the peptide backbone's flexibility, influencing secondary structures and often promoting the formation of cis-amide bonds, a feature that can be exploited in the design of peptidomimetics, enzyme inhibitors, and other bioactive peptides.[1][2]

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing a specific N-substituted derivative, (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid. In this molecule, the azetidine nitrogen is acylated with a methoxycarbonyl (Moc) group. This modification is stable under standard Fmoc-SPPS conditions and should be considered a permanent structural feature of the final peptide.

The primary objective of these application notes is to provide a robust, field-proven framework for researchers, scientists, and drug development professionals to successfully incorporate this unique building block. We will delve into the mechanistic rationale behind the recommended protocols, address potential challenges such as steric hindrance during coupling, and provide detailed, step-by-step methodologies for synthesis and validation.

Core Principles and Mechanistic Rationale

The successful incorporation of any non-standard amino acid relies on understanding its unique chemical properties and adapting the synthesis strategy accordingly. The use of Fmoc-(S)-Aze(Moc)-OH presents specific considerations.

The Essential Building Block: Orthogonal Protection

For use in standard Fmoc-based SPPS, the building block must be Nα-Fmoc protected. Therefore, the required starting material is Fmoc-(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (Fmoc-Aze(Moc)-OH). This setup provides a perfect orthogonal protection scheme.[3][4]

  • Nα-Fmoc Group (Temporary): This group protects the alpha-amine (the carboxyl-adjacent nitrogen for coupling) during the activation of the carboxyl group. It is selectively removed at each cycle using a mild base, typically piperidine, to allow for chain elongation.[5]

  • N-Methoxycarbonyl Group (Permanent): The Moc group on the azetidine ring nitrogen is a stable carbamate. It is resistant to the basic conditions used for Fmoc removal and the standard acidic conditions (TFA-based cocktails) used for final cleavage and side-chain deprotection.[6] This ensures it remains intact on the azetidine ring throughout the entire synthesis process.

Overcoming Steric Hindrance: The Critical Role of Activation

The rigid, four-membered ring structure of the azetidine derivative, coupled with the N-substitution, presents a degree of steric hindrance at the carboxyl group. This can slow down the coupling reaction compared to standard proteinogenic amino acids. To overcome this kinetic barrier and ensure near-quantitative coupling, the use of a potent coupling reagent is paramount.

Standard carbodiimide activators like DIC may prove insufficient. We strongly recommend the use of aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7][8] These reagents react with the Fmoc-Aze(Moc)-OH in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt- or OBt-ester intermediate, which rapidly acylates the free amine of the resin-bound peptide.

Potential Side Reactions and Mitigation
  • Incomplete Coupling: This is the most significant risk due to steric hindrance. An incomplete reaction leads to deletion sequences, which can be difficult to purify from the target peptide.

    • Mitigation: Employ a powerful activator (HATU), use a sufficient excess of reagents (see protocols), allow adequate reaction time, and most importantly, monitor every coupling using a qualitative test for free amines, such as the Kaiser test.[8] If the test is positive, a second coupling (double coupling) must be performed.[9]

  • Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid onto the resin, particularly with ester-based linkers like Wang resin.[10] While Aze itself is less prone to initiating DKP formation than Proline, sequences containing Aze at the C-terminus (e.g., ...X-Aze-resin) are susceptible.

    • Mitigation: If synthesizing a sequence where this is a risk, consider using a 2-chlorotrityl chloride resin, which is sterically hindered and less prone to DKP formation.[5]

Experimental Workflow and Protocols

The following diagram illustrates the key steps for incorporating Fmoc-Aze(Moc)-OH into a growing peptide chain during Fmoc-SPPS.

G cluster_solution Solution Phase Resin Resin-NH-Peptide(n) Deprotection Resin-NH2-Peptide(n) (Free Amine) Resin->Deprotection 1. 20% Piperidine/DMF AA Fmoc-Aze(Moc)-OH Activated_AA Activated OAt-Ester [Fmoc-Aze(Moc)-OAt] AA->Activated_AA HATU HATU + DIPEA HATU->Activated_AA 2. Activation Coupling Resin-NH-Aze(Moc)-Peptide(n) (Elongated Peptide) Activated_AA->Coupling Deprotection->Coupling

Caption: SPPS cycle for Fmoc-Aze(Moc)-OH incorporation.

Materials and Reagents
Item Specification Purpose
Resin Rink Amide or Wang Resin (100-200 mesh)Solid support for peptide assembly
Amino Acid Fmoc-(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acidBuilding Block
Solvents DMF (Peptide Synthesis Grade), DCMMain synthesis and washing solvent
Deprotection 20% (v/v) Piperidine in DMFFmoc group removal
Coupling Agent HATU or HCTUCarboxyl group activation
Base N,N-Diisopropylethylamine (DIPEA)Activation base
Washing Solvents Isopropanol (IPA), Diethyl Ether (cold)Final peptide precipitation/washing
Cleavage Cocktail TFA, Triisopropylsilane (TIS), H₂OCleavage from resin & deprotection
Monitoring Kaiser Test Kit (Ninhydrin)Qualitative test for free primary amines
Protocol 1: Standard Coupling of Fmoc-Aze(Moc)-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation: Start with 0.1 mmol of peptide-resin (swollen in DMF for at least 30 minutes) that has undergone Fmoc deprotection, resulting in a free N-terminal amine.

  • Activation Solution Preparation:

    • In a separate vial, dissolve Fmoc-Aze(Moc)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, ~105 µL).

    • Vortex the mixture for 1-2 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • Drain the DMF from the resin-containing reaction vessel.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Quality Control (Kaiser Test):

    • Take a small sample of beads (~2 mg) and perform the Kaiser test.

    • Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to the Fmoc deprotection step for the next cycle.

    • Positive Result (beads turn dark blue): The coupling is incomplete. Proceed immediately to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions
  • Repeat Coupling: If the Kaiser test from Protocol 1 is positive, do not proceed to deprotection.

  • Prepare a fresh activation solution as described in Protocol 1, Step 2 (using a reduced equivalency, e.g., 2 eq. of amino acid and activator may suffice, but repeating with the full amount is safer).

  • Add the fresh solution to the drained resin and agitate for another 1-2 hours.

  • Wash and re-test with the Kaiser test. The result should now be negative. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to prevent deletion sequences.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Resin Preparation: After the final Fmoc deprotection and synthesis cycle, wash the peptidyl-resin with DMF (3x), followed by DCM (3x), and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Use approximately 10 mL per 100 mg of dry resin.

    • Add the cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice to remove scavengers and residual protecting groups.

  • Drying and Analysis:

    • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Characterize the crude peptide using analytical HPLC and Mass Spectrometry to confirm purity and identity.

Data and Troubleshooting

Table 1: Recommended Reagent Stoichiometry (per 1 eq. of resin functional groups)
Reagent Equivalents (eq.) Rationale
Fmoc-Aze(Moc)-OH4 - 5Drives reaction equilibrium towards completion for a hindered amino acid.
HATU / HCTU0.95 x (eq. of AA)Slightly substoichiometric to the amino acid to ensure all activator is consumed.
DIPEA1.5 - 2 x (eq. of AA)Sufficient base to facilitate activation and neutralize the protonated amine.
Table 2: Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Positive Kaiser test after first coupling 1. Insufficient reaction time. 2. Steric hindrance is higher than expected. 3. Poor quality reagents (DMF, HATU).1. Perform a double coupling (Protocol 2). 2. Increase coupling time to 3-4 hours. 3. Use fresh, high-purity (amine-free) DMF and fresh coupling reagents.
Low final yield of crude peptide 1. Incomplete couplings leading to chain termination. 2. DKP formation if Aze is near the C-terminus. 3. Premature cleavage from the resin.1. Ensure all couplings are monitored and driven to completion. 2. Use 2-chlorotrityl resin for sensitive sequences. 3. Ensure appropriate resin-linker chemistry is used for the desired C-terminus.
Multiple peaks in HPLC close to the main product 1. Deletion sequences from incomplete coupling. 2. Racemization (unlikely with HATU). 3. Aspartimide formation if Asp is in the sequence.[4]1. Optimize coupling efficiency with double coupling. 2. Confirm the quality of the Fmoc-Aze(Moc)-OH starting material. 3. If Asp is present, use Fmoc-Asp(OMpe)-OH or other protecting groups designed to minimize this side reaction.

Conclusion

The incorporation of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid into peptides via Fmoc-SPPS is a highly achievable objective that opens new avenues for structural peptide chemistry. Success hinges on acknowledging the steric constraints of the molecule and proactively addressing them. By employing potent uronium/aminium-based activators like HATU, maintaining a sufficient excess of reagents, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can reliably synthesize these modified peptides. The protocols outlined in this guide provide a validated starting point for achieving high-purity peptides containing this valuable constrained amino acid analog.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]

  • Stavrou, E., & Voet, A. R. D. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(12), 3299. [Link]

  • Malde, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Eastgate, M. D., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Organic Process Research & Development. [Link]

  • Gellman, S. H., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-69. [Link]

  • Lambert, P. H., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Danishefsky, S. J., & Miller, S. J. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-69. [Link]

  • D'hooghe, M., & De Kimpe, N. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9002-5. [Link]

  • Sisodia, S. (2024). CMC regulatory challenges during peptide development. BioXconomy. [Link]

  • Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General reference, specific online link unavailable).
  • Imperiali, B., & Tirrell, D. A. (2006). Methods and materials for the synthesis of modified peptides. U.S.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-594. [Link]

  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Combinatorial Chemistry, 10(5), 769-777. [Link]

  • D'hooghe, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2206. [Link]

  • Chen, J. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

Sources

Method

Application Note: (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid as a Proline Surrogate in Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural causality, conformational control, and synthetic protocols for utilizing N-capped azetidine-2-carboxylic acid in pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural causality, conformational control, and synthetic protocols for utilizing N-capped azetidine-2-carboxylic acid in peptidomimetic drug design.

Introduction & Rationale

In the realm of peptidomimetic drug discovery, the rigidification of the peptide backbone is a primary strategy to enhance target affinity, metabolic stability, and oral bioavailability. Proline is the canonical residue for inducing β-turns and polyproline helices due to its secondary amine structure. However, the five-membered pyrrolidine ring of proline often lacks the precise geometric constraints required for optimal binding in highly specific enzyme pockets[1].

Enter (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid , a highly specialized proline surrogate. By contracting the five-membered pyrrolidine ring to a four-membered azetidine (Aze) ring, medicinal chemists can impose distinct spatial constraints on the peptide backbone[2]. The addition of the N-methoxycarbonyl group serves a dual purpose: it acts as a stable urethane capping group that prevents N-terminal degradation, and it provides a compact, electron-withdrawing moiety that modulates the cis/trans isomerization of the preceding amide bond, a critical factor in the bioactivity of compounds like thrombin inhibitors and D2R modulators[3].

Physicochemical & Structural Profiling

The substitution of Proline with Azetidine-2-carboxylic acid (Aze) is not merely a steric reduction; it fundamentally alters the thermodynamics of the peptide backbone[4].

  • Ring Strain & Puckering: The Aze ring possesses a high ring strain (~26 kcal/mol) compared to proline (~6 kcal/mol). This forces the ring into a more planar or slightly puckered conformation, restricting the available ϕ and ψ dihedral angles[5].

  • Cis/Trans Isomerization: The biological function of many proline-rich peptides depends on the cis/trans isomerization of the Xaa-Pro bond. The contraction to a four-membered ring reduces the steric clash between the N-substituent and the C α substituent in the cis state. Consequently, Aze exhibits a lower rotational energy barrier ( ΔG‡ ) and a significantly higher propensity to adopt the cis conformation in polar solvents compared to proline[6].

Quantitative Structural Comparison
ParameterL-ProlineL-Azetidine-2-carboxylic acid (Aze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Ring Strain Energy ~6 kcal/mol~26 kcal/mol
Typical cis Population (Aqueous) ~5–10%~15–25% (Sequence dependent)
Rotational Barrier ( ΔG‡ ) ~20 kcal/mol~17–18 kcal/mol
Preferred Conformation Envelope / Half-chairPlanar / Slightly puckered

Table 1: Thermodynamic and structural comparison between canonical L-Proline and the L-Aze surrogate.

G A Proline Ring Contraction (5-membered to 4-membered Aze) B Increased Ring Strain (~26 kcal/mol) A->B C Altered Puckering & Lowered Rotational Barrier A->C D Shift in Cis/Trans Equilibrium (Higher Cis Population) B->D C->D F Enhanced Target Affinity (e.g., Thrombin, D2R) D->F E Methoxycarbonyl Capping (Steric & H-Bond Modulation) E->F

Logical flow of Aze substitution and N-capping on peptidomimetic conformation and target affinity.

Experimental Workflows & Methodologies

Because (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is N-capped, it is exclusively used as an N-terminal building block or in fragment-based solution-phase synthesis. The steric hindrance at the C α position of the azetidine ring requires highly efficient coupling reagents to prevent epimerization and ensure complete conversion.

Protocol A: Solution-Phase Amide Coupling (HATU/DIPEA)

Causality: HATU is selected over standard carbodiimides (like EDC/DCC) because the azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the Aze C α proton. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without degrading the activated ester intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve the free-amine peptide fragment (1.0 eq, typically 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) under an inert nitrogen atmosphere.

  • Activation: In a separate vial, dissolve (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (1.2 eq, 0.12 mmol) and HATU (1.15 eq, 0.115 mmol) in anhydrous DMF (1.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 0.25 mmol) to the activation vial. Stir for 3 minutes at room temperature to allow the formation of the active O-At ester. Note: Prolonged pre-activation can lead to guanidinylation of the amine; strictly adhere to the 3-minute window.

  • Coupling: Transfer the activated Aze solution dropwise to the peptide amine solution. Stir continuously at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting amine mass indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the product with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Analytical Validation via Variable Temperature (VT) NMR

Causality: To validate that the Aze surrogate is functioning as intended (modulating the backbone), the cis/trans ratio must be quantified. Because the interconversion is slow on the NMR timescale at room temperature, two distinct sets of resonances will appear. VT-NMR forces the system to coalescence, self-validating the dynamic conformational equilibrium and allowing the calculation of the rotational barrier[6].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5–10 mg of the purified peptidomimetic in 0.6 mL of D2​O or CDCl3​ (depending on solubility).

  • Baseline Acquisition: Acquire a standard 1D 1H -NMR spectrum at 25°C. Identify the distinct C α proton signals for both the cis and trans rotamers. Integrate these peaks to determine the ground-state equilibrium ratio.

  • VT-NMR Titration: Increase the probe temperature in 10°C increments up to 75°C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Note the temperature ( Tc​ ) at which the distinct cis and trans peaks merge into a single broad peak.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the rotational free energy barrier ( ΔG‡ ) based on the coalescence temperature and the frequency separation of the peaks at room temperature.

Workflow Step1 Peptide Chain Elongation (Solid/Solution Phase) Step2 N-Terminal Coupling (S)-1-(Methoxycarbonyl)Aze HATU / DIPEA Step1->Step2 Amine Deprotection Step3 Cleavage & Global Deprotection (TFA / Scavengers) Step2->Step3 Complete Coupling Step4 RP-HPLC Purification (Isomer Separation) Step3->Step4 Crude Peptide Step5 VT-NMR Validation (Cis/Trans Ratio Determination) Step4->Step5 >95% Purity

Step-by-step experimental workflow for Aze-peptidomimetic synthesis and validation.

Conclusion

The incorporation of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a highly effective strategy for engineering conformational rigidity into peptidomimetics. By understanding the thermodynamic causality behind the 4-membered ring strain and the electronic influence of the methoxycarbonyl cap, researchers can predictably shift cis/trans equilibria to favor bioactive conformations. The protocols provided ensure high-fidelity coupling and rigorous analytical validation, creating a self-validating system for advanced drug design.

References

  • Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R.
  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B.
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Journal of the American Chemical Society.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

Application

Application Notes & Protocols: Deprotection Strategies for N-Methoxycarbonyl Azetidine Derivatives in Organic Synthesis

Introduction: The Azetidine Moiety and the N-Methoxycarbonyl Protecting Group The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Moiety and the N-Methoxycarbonyl Protecting Group

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to serve as a versatile bioisostere for other functional groups have led to its incorporation into numerous biologically active molecules and clinical drug candidates.[3][4] The synthesis and functionalization of these strained ring systems, however, necessitate the strategic use of nitrogen protecting groups.[5]

Among the carbamate family of protecting groups, the N-methoxycarbonyl (Moc) group serves as a compact and stable protecting group for the azetidine nitrogen. While less common than its tert-butoxycarbonyl (Boc) counterpart, the Moc group offers distinct stability profiles and requires specific deprotection methodologies. The primary challenge in removing any protecting group from an azetidine lies in the inherent ring strain of the heterocycle (~26 kcal/mol).[1][6] Harsh reaction conditions, particularly those involving strong acids or nucleophiles, can lead to undesired ring-opening, compromising the integrity of the core scaffold.[6]

This guide provides a detailed overview of robust deprotection strategies for N-methoxycarbonyl azetidine derivatives, offering field-proven insights into methodological choices, mechanistic underpinnings, and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Deprotection Strategies: A Mechanistic Approach

The selection of a deprotection strategy is dictated by the overall molecular architecture, specifically the presence of other sensitive functional groups. This section details the primary methods for N-Moc cleavage, explaining the causality behind each experimental choice.

Saponification (Basic Hydrolysis)

Basic hydrolysis is a classic method for the cleavage of esters and carbamates. The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the C-O bond, releasing the free amine and a methyl carbonate species, which rapidly decomposes.

Mechanistic Rationale: This method is often chosen for substrates that are sensitive to acid but stable under basic conditions. The choice of base and solvent system is critical to prevent unwanted side reactions. Lithium hydroxide (LiOH) is frequently employed due to the high oxophilicity of the lithium cation, which coordinates to the carbonyl oxygen and facilitates nucleophilic attack.

Challenges and Considerations:

  • Ring Stability: While generally more stable to bases than strong acids, the azetidine ring can still be susceptible to ring-opening, especially at elevated temperatures.

  • Substrate Compatibility: Ester functionalities elsewhere in the molecule will also be cleaved under these conditions.

  • Epimerization: If a stereocenter exists alpha to an activating group (like a carbonyl), there is a risk of epimerization under basic conditions.

Acid-Mediated Cleavage

Strongly acidic conditions can effectively remove the N-Moc group. The mechanism typically involves protonation of the carbamate's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Nucleophilic attack by a conjugate base or solvent, or unimolecular cleavage, leads to the formation of a transient carbamic acid, which spontaneously decarboxylates to yield the protonated azetidine.

Mechanistic Rationale: Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[3][7] It is a strong acid that is volatile and can be easily removed in vacuo. Critically, studies on complex azetidine-containing cyclic peptides have shown that deprotection with concentrated TFA can be achieved without degradation of the strained four-membered ring, demonstrating the kinetic stability of the azetidine core under specific, highly acidic, anhydrous conditions.[3][6][7]

Challenges and Considerations:

  • Orthogonality: This method is not orthogonal to other acid-labile protecting groups, such as Boc, trityl (Trt), or tert-butyl esters.[8]

  • Cationic Rearrangements: The generation of cationic intermediates could potentially lead to rearrangements in complex substrates.

  • Safety: Strong acids like TFA are corrosive and require careful handling.

Nucleophilic Cleavage with Iodotrimethylsilane (TMSI)

Iodotrimethylsilane (TMSI) is a powerful and remarkably mild reagent for the deprotection of methyl ethers, methyl esters, and methyl carbamates.[9] The deprotection mechanism is distinct from acid or base hydrolysis. The soft iodide nucleophile attacks the soft electrophilic methyl group in an SN2 fashion, generating a silyl carbamate intermediate and methyl iodide. This silyl carbamate is highly labile and is readily hydrolyzed upon aqueous workup to release the free amine.

Mechanistic Rationale: This strategy is arguably one of the most effective for sensitive substrates. The reaction proceeds under essentially neutral conditions, preserving both acid- and base-labile functional groups. The high efficiency of TMSI allows the reaction to be performed at low temperatures, further enhancing its mildness.[10]

Challenges and Considerations:

  • Reagent Stability: TMSI is sensitive to moisture and light and should be handled under an inert atmosphere. It can also be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[9]

  • Work-up: The reaction must be carefully quenched, and the workup often involves a reductive step (e.g., washing with sodium thiosulfate) to remove any iodine formed.

  • Stoichiometry: While catalytic amounts have been reported for some reactions, stoichiometric or excess TMSI is often required for carbamate cleavage.[10]

Comparative Analysis of Deprotection Methods

The following table summarizes the key features of each deprotection strategy to guide the selection process.

Strategy Primary Reagents Typical Conditions Pros Cons Orthogonality
Basic Hydrolysis LiOH, NaOH, Ba(OH)₂MeOH/H₂O/THF, RT to RefluxCost-effective; good for acid-sensitive substrates.Not orthogonal to esters; risk of epimerization; potential for ring-opening at high temp.Orthogonal to Boc, Trt, TBDMS.
Acid-Mediated Cleavage TFA, HCl in DioxaneDCM or neat, 0 °C to RTFast and efficient; volatile byproducts.Harsh conditions; not orthogonal to other acid-labile groups.[8]Orthogonal to Cbz, Fmoc.
Nucleophilic Cleavage TMSI, TMSCl/NaICH₂Cl₂, CH₃CN, 0 °C to RTExtremely mild and neutral; highly selective for methyl groups; preserves most functional groups.[9]Reagent is moisture-sensitive and costly; requires inert atmosphere.Orthogonal to Boc, Fmoc, Cbz, esters, and most acid/base labile groups.

Visualization of Workflows and Mechanisms

Decision-Making Workflow for N-Moc Deprotection

This diagram outlines the logical process for selecting an appropriate deprotection method based on substrate sensitivities.

Deprotection_Decision_Tree start Start: N-Moc Azetidine Substrate q1 Substrate contains acid-labile groups? (e.g., Boc, Trt, t-Bu esters) start->q1 q2 Substrate contains base-labile groups? (e.g., Esters, Fmoc) q1->q2  No   method_base Use Basic Hydrolysis (e.g., LiOH) q1->method_base  Yes   method_tmsi PREFERRED METHOD: Use TMSI q2->method_tmsi  No (or if both acid/base sensitive) method_acid Use Acidic Cleavage (e.g., TFA/DCM) q2->method_acid  Yes  

Caption: Decision tree for selecting an N-Moc deprotection strategy.

Mechanism of TMSI-Mediated N-Moc Cleavage

This diagram illustrates the SN2-based mechanism for the deprotection of an N-methoxycarbonyl azetidine using iodotrimethylsilane.

TMSI_Mechanism sub N-Moc Azetidine intermediate [ Silyl Carbamate Intermediate ] sub->intermediate Sₙ2 attack of I⁻ on Me group tmsi TMS-I tmsi->intermediate products Free Azetidine + CO₂ + TMS-OH intermediate->products Hydrolysis mei Me-I intermediate->mei h2o H₂O (workup) h2o->products

Caption: Simplified mechanism of TMSI-mediated N-Moc deprotection.

Detailed Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide (LiOH)

This protocol is suitable for substrates lacking other base-labile functional groups.

  • Reagent Preparation: Prepare a 1 M aqueous solution of lithium hydroxide monohydrate.

  • Reaction Setup: To a round-bottom flask, add the N-methoxycarbonyl azetidine derivative (1.0 eq). Dissolve the substrate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 3:1 to 4:1 ratio, ~0.1 M concentration).

  • Initiation: Add the 1 M aqueous LiOH solution (2.0 - 4.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature or warm gently to 40-50 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with 1 M aqueous HCl to pH ~7-8. Reduce the volume of the organic solvents in vacuo.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization.

Protocol 2: Acid-Mediated Cleavage using Trifluoroacetic Acid (TFA)

This protocol is effective but non-selective for acid-labile groups. It has been shown to be effective without causing azetidine ring-opening.[3][7]

  • Reaction Setup: Dissolve the N-methoxycarbonyl azetidine derivative (1.0 eq) in dichloromethane (DCM) (~0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Initiation: Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Caution: Use a trap with a base (e.g., sodium hydroxide solution) to neutralize the volatile TFA.

  • Purification: The resulting product is the azetidine TFA salt. It can be used directly in the next step or converted to the free base by dissolving the residue in DCM and washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 3: Nucleophilic Cleavage using Iodotrimethylsilane (TMSI)

This is the recommended protocol for complex and sensitive substrates.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-methoxycarbonyl azetidine derivative (1.0 eq) in anhydrous acetonitrile or dichloromethane (~0.1 M).

  • Initiation: Cool the solution to 0 °C. Add iodotrimethylsilane (TMSI) (1.5 - 2.5 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is often rapid (30 minutes to 3 hours). Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of methanol (MeOH).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM.

  • Washing: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove iodine color, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Troubleshooting and Field Insights

  • Incomplete Reaction: If a reaction stalls, consider slightly increasing the temperature (for basic hydrolysis) or adding more equivalents of the deprotecting agent (for all methods). For TMSI deprotection, ensure the reagent is fresh and the system is scrupulously dry.

  • Ring-Opened Byproducts Detected: This is the most significant side reaction.[6] If ring-opening is observed, switch to a milder method. For example, if acidic cleavage with TFA causes degradation, the TMSI method is the ideal alternative. If basic hydrolysis is problematic, reduce the temperature and concentration.

  • Product Isolation Issues: Deprotected azetidines can be small, polar molecules with high water solubility. If extraction is inefficient, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the product before extracting.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (2022-11-19). Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. (2017-06-08). Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020-06-23). Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022-06-30). Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. (2025-09-05). Available at: [Link]

  • Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? Website. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. (2024-01-05). Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25). Available at: [Link]

  • Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution. Website. Available at: [Link]

  • Methods and materials for the synthesis of modified peptides. Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Available at: [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. (2018-09-15). Available at: [Link]

  • Trimethylsilyl Iodide as a Multifunctional Agent in the One-Pot Synthesis of 9-(1H-Indol-3-yl)xanthen-4-(9H)-ones from O-Methyl Protected Salicylaldehydes, Indoles, and β-Dicarbonyl Compounds. ResearchGate. Available at: [Link]

  • Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Website. (2014-09-23). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Website. Available at: [Link]

  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. IJFMR. (2025-11-15). Available at: [Link]

  • Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed. (2024-11-06). Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Website. (2015-10-28). Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. PubMed. Available at: [Link]

Sources

Method

Application of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid in Asymmetric Drug Design: Conformational Control and Peptidomimetic Optimization

Executive Summary (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a highly specialized, conformationally restricted proline surrogate utilized in advanced peptidomimetic drug design. By contracting the canonical fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a highly specialized, conformationally restricted proline surrogate utilized in advanced peptidomimetic drug design. By contracting the canonical five-membered pyrrolidine ring to a four-membered azetidine ring, medicinal chemists can precisely modulate the ϕ and ψ dihedral angles of the peptide backbone, lower the energetic barrier for cis-trans isomerization, and enhance target affinity[1][2]. Furthermore, the N-terminal methoxycarbonyl group serves as an optimized capping moiety, balancing hydrogen-bond acceptor capability with minimal steric bulk to target specific protease subsites.

Mechanistic Rationale: The Azetidine Advantage (Expertise & Experience)

Conformational Restriction and Ring Puckering

Unlike L-proline, which adopts distinct envelope conformations (C γ -endo or exo), the four-membered azetidine ring is significantly less puckered, approaching a planar-like transition state[2]. This structural contraction alters the Cα−N imide bond length and increases the axiality of adjacent substituents, effectively locking the peptide backbone into specific turn geometries (e.g., Type VI β -turns) that are critical for mimicking protein-protein interaction (PPI) interfaces[2][3].

Kinetic Modulation of Cis-Trans Isomerization

A critical bottleneck in the binding of proline-containing drugs is the slow cis-trans isomerization of the preceding amide bond. The incorporation of the azetidine ring lowers the rotational barrier for cis/trans isomerization by approximately 10 kJ/mol compared to proline[1][4]. This reduction in activation energy ( ΔG‡ ) accelerates conformational sampling, allowing the drug molecule to rapidly adopt the bioactive conformation upon entering the target binding pocket without a severe entropic penalty[1].

The Methoxycarbonyl Capping Strategy

In protease inhibitor design (e.g., against Thrombin or viral proteases like HCV NS3/4A), the N-terminus must often occupy a solvent-exposed or partially hydrophobic S3/S4 pocket. While a tert-butyloxycarbonyl (Boc) group provides excellent synthetic protection, it is often too bulky and lipophilic for optimal pharmacokinetic performance. The methoxycarbonyl group acts as a truncated carbamate: it retains the critical carbonyl oxygen necessary for hydrogen bonding with the enzyme's backbone amides, while its reduced van der Waals volume improves ligand efficiency (LE) and metabolic stability.

Thermodynamic and Kinetic Profiling

To rationalize the scaffold hop from proline to azetidine, the following thermodynamic parameters must be considered during the lead optimization phase.

Amino Acid SurrogateRing SizeRotational Barrier ( ΔG‡ )Preferred Ring PuckeringImpact on Backbone Dynamics
L-Proline 5~85 kJ/molEnvelope (C γ -endo/exo)Baseline cis/trans equilibrium
L-Azetidine-2-carboxylic acid 4~75 kJ/mol[1]Less puckered / Planar-like[2]Accelerated conformational sampling[1]
L-Piperidine-2-carboxylic acid 6~85 kJ/mol[2]Chair[2]Increased steric bulk, slower kinetics

Rational Drug Design Workflow

Workflow N1 Hit Identification (Proline-based Peptidomimetic) N2 Scaffold Hopping (Proline → Azetidine) N1->N2 Ring Contraction N3 Conformational Locking (Altered φ/ψ Angles) N2->N3 Barrier Reduction N4 N-Terminal Capping (Methoxycarbonyl Addition) N3->N4 Functionalization N5 Target Binding (Enhanced S-Pocket Affinity) N4->N5 Lead Optimization

Workflow of rational peptidomimetic optimization using the azetidine scaffold.

Experimental Protocol: Asymmetric Amide Coupling

Objective: To couple (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid to a primary amine scaffold without epimerizing the highly sensitive C2 stereocenter.

Expert Insight (Causality): The C2 proton of azetidine-2-carboxylic acid derivatives is exceptionally acidic due to the electron-withdrawing nature of the adjacent ring nitrogen and the N-carbamate group. Standard coupling reagents (like DCC or HBTU) often lead to the formation of a long-lived oxazolone intermediate, resulting in rapid racemization. To prevent this, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which undergoes aminolysis significantly faster than oxazolone formation, preserving the (S)-configuration.

Step-by-Step Methodology:
  • Pre-activation: In an oven-dried flask under an inert atmosphere (N 2​ ), dissolve (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without attacking the active ester.

  • Amine Coupling: After 10 minutes of pre-activation, add the target primary amine (1.05 equiv) dissolved in a minimal volume of anhydrous DMF.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours. Rationale: Warming ensures complete conversion of the sterically hindered azetidine system while the initial low temperature suppresses epimerization.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3​ (to remove unreacted acid and HOAt), and brine (to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Validation & Quality Control (Self-Validating System):
  • NMR Analysis: In 1 H NMR, the product will exhibit characteristic cis/trans rotamers due to the restricted rotation of the methoxycarbonyl carbamate bond. You will observe doubled peaks for the methoxycarbonyl singlet (typically around δ 3.6–3.7 ppm). This is a hallmark of successful coupling and should not be mistaken for an impurity or epimer.

  • Chiral HPLC: Validate the enantiomeric excess (ee > 99%) using a chiral stationary phase to ensure the coupling conditions did not compromise the C2 stereocenter.

Target Binding Model in Protease Inhibition

Binding P Protease Active Site S2 S2 Hydrophobic Pocket S2->P S3 S3/S4 Subsite S3->P Warhead Catalytic Triad (Ser/His/Asp) Warhead->P Ligand (S)-1-(Methoxycarbonyl) azetidine-2-carboxylic acid Aze Azetidine Ring Ligand->Aze Cap Methoxycarbonyl Group Ligand->Cap Cterm C-Terminal Electrophile Ligand->Cterm Aze->S2 Van der Waals Cap->S3 H-Bonding / Steric Fit Cterm->Warhead Covalent/Tight Binding

Binding model of the azetidine derivative within a canonical protease active site.

References

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin Source: Journal of the American Chemical Society URL:[Link]

  • Conformational preferences of proline analogues with different ring size Source: PubMed / Journal of Physical Chemistry B URL:[Link]

  • Proline Analogues Source: Chemical Reviews URL:[Link]

Sources

Application

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid: A Privileged Chiral Intermediate for Pharmaceutical Synthesis

Introduction: The Strategic Value of Strained Rings in Drug Design In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Strained Rings in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the scaffolds that have garnered significant attention are small, strained heterocycles. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in drug discovery.[1][2][3][4] Its inherent ring strain, approximately 25.4 kcal/mol, and its non-planar, puckered conformation provide a unique three-dimensional character that can enhance binding to biological targets and improve metabolic stability compared to more flexible or larger ring systems.[1][2]

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, and its protected analogues, are particularly valuable chiral building blocks. The constrained (S)-stereochemistry at the 2-position provides a rigid scaffold that can mimic the conformation of natural amino acids like proline, while the methoxycarbonyl-protected nitrogen allows for controlled and sequential chemical transformations.[5] This combination of features makes it an ideal starting material for the synthesis of a diverse range of complex pharmaceutical agents, from antiviral and anticancer drugs to modulators of the central nervous system.[2][4][6]

This technical guide provides a comprehensive overview of the applications and protocols for utilizing (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its derivatives as chiral intermediates in pharmaceutical synthesis. We will delve into its synthesis, physicochemical properties, and provide detailed, step-by-step protocols for its incorporation into drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral intermediate is paramount for its effective use in multi-step syntheses. The properties of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its common N-protected variants are summarized below.

Property(S)-Azetidine-2-carboxylic acid(S)-1-(t-Butoxycarbonyl)azetidine-2-carboxylic acid(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
Molecular Formula C₄H₇NO₂C₉H₁₅NO₄C₆H₉NO₄
Molecular Weight 101.10 g/mol 201.22 g/mol 159.14 g/mol
Appearance White to off-white solidWhite crystalline powderWhite to pale yellow solid
Melting Point 210 °C (decomposes)[7]118-120 °CNot widely reported
Solubility Soluble in waterSoluble in methanol, chloroform, ethyl acetateSoluble in methanol, DMF, DMSO
Chirality (S)-enantiomer(S)-enantiomer(S)-enantiomer
CAS Number 2133-34-851077-14-684612-45-3

Synthesis of (S)-Azetidine-2-carboxylic Acid Derivatives: A Multi-step Approach

The efficient synthesis of (S)-azetidine-2-carboxylic acid and its N-protected derivatives is a critical first step for its use as a chiral intermediate. Several synthetic routes have been reported, often starting from readily available chiral precursors like L-aspartic acid.[8][9] Below is a detailed protocol for a multi-step synthesis of N-protected (S)-azetidine-2-carboxylic acid.

Protocol 1: Synthesis of (S)-N-Benzyloxycarbonylazetidine-2-carboxylic acid

This protocol outlines a robust synthesis starting from an optically active 4-oxo-2-azetidinecarboxylic acid derivative, which can be prepared from L-aspartic acid.[10]

Workflow Diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Protection cluster_2 Step 3: Oxidation A Isopropyl (2S)-4-oxo-2-azetidinecarboxylate B (S)-Azetidine-2-methanol A->B LiAlH4, THF Reflux, 6h C (S)-N-Benzyloxycarbonylazetidine-2-methanol B->C Z-Cl, NaHCO3 rt, 14h D (S)-N-Benzyloxycarbonylazetidine-2-carboxylic acid C->D TEMPO, NaOCl, NaClO2 CH2Cl2/H2O

Caption: Synthetic workflow for (S)-N-Benzyloxycarbonylazetidine-2-carboxylic acid.

Step 1: Reduction to (S)-Azetidine-2-methanol [10]

  • In a nitrogen-purged reaction flask, prepare a solution of isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1.57 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

  • In a separate flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 0.57 g, 15.0 mmol) in anhydrous THF (10 mL).

  • While maintaining the temperature of the LiAlH₄ suspension between 5-15 °C using an ice bath, add the solution of the azetidinecarboxylate dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to 5 °C and cautiously add water (30 mL) to quench the excess LiAlH₄.

  • Stir the mixture at room temperature for 30 minutes. The resulting solution containing (S)-azetidine-2-methanol is used directly in the next step without purification.

Step 2: N-Protection to (S)-N-Benzyloxycarbonylazetidine-2-methanol [10]

  • Adjust the pH of the aqueous solution of (S)-azetidine-2-methanol from Step 1 to approximately 10 by adding 10% sulfuric acid.

  • Add sodium bicarbonate (2.00 g, 24.0 mmol) to the solution.

  • At room temperature, add benzyl chloroformate (Z-Cl, 4.00 g, 24.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 14 hours.

  • Adjust the pH of the solution to 7 with 10% sulfuric acid.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with water (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-N-benzyloxycarbonylazetidine-2-methanol.

Step 3: Oxidation to (S)-N-Benzyloxycarbonylazetidine-2-carboxylic acid [11][12]

  • Dissolve the crude (S)-N-benzyloxycarbonylazetidine-2-methanol (approx. 10.0 mmol) in a biphasic mixture of dichloromethane (CH₂Cl₂, 50 mL) and water (25 mL).

  • Add TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical, ~1 mol%) and sodium hypochlorite (NaOCl, catalytic amount) to the mixture.

  • Add sodium chlorite (NaClO₂, 1.5 equivalents) as the stoichiometric oxidant.

  • Stir the mixture vigorously at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid.

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of (S)-1-(alkoxycarbonyl)azetidine-2-carboxylic acids is in the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.[13][14][15] The carboxylic acid moiety can be activated and coupled with a wide range of primary and secondary amines to introduce the azetidine scaffold into a target molecule.

Protocol 2: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the amide coupling of an N-protected (S)-azetidine-2-carboxylic acid with a primary or secondary amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.[14][16]

Workflow Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Coupling A (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid B Activated Ester Intermediate A->B HATU, DIPEA Anhydrous DMF, rt, 15-30 min D Amide Product B->D C Primary or Secondary Amine (R-NH2) C->D rt, 1-4h

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) aqueous solution

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Case Study: Synthesis of a Key Intermediate for HCV Protease Inhibitors

The azetidine-2-carboxamide moiety is a key structural feature in several potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, such as boceprevir and telaprevir.[6][17][18] The rigid azetidine ring serves as a proline bioisostere in the P2 position of the peptidomimetic inhibitor, contributing to enhanced binding affinity and improved pharmacokinetic properties.[6] The synthesis of these inhibitors often involves the coupling of an N-protected (S)-azetidine-2-carboxylic acid with a complex amine fragment.

Conclusion

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its analogues are invaluable chiral intermediates in modern pharmaceutical synthesis. The unique conformational constraints imposed by the four-membered ring offer significant advantages in drug design, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The protocols detailed in this guide provide a practical framework for the synthesis and application of this versatile building block, empowering researchers and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. PMC. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • Synthetic method of boceprevir intermediate.
  • Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences). [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Structure activity synthesis of boceprevir. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid coupling reactions

Welcome to the Technical Support Center for Peptide Synthesis and Peptidomimetic Assembly. This guide is specifically engineered for researchers and drug development professionals struggling with the stereochemical integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Synthesis and Peptidomimetic Assembly. This guide is specifically engineered for researchers and drug development professionals struggling with the stereochemical integrity of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid during amide coupling reactions.

Below, you will find mechanistic explanations, decision workflows, and self-validating protocols to eliminate epimerization in your syntheses.

Section 1: Mechanistic FAQs (The "Why")

Q1: Urethane protecting groups (like methoxycarbonyl, Boc, Fmoc) typically prevent racemization by blocking oxazolone formation. Why does (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid still racemize? A: The root cause is the severe geometric distortion of the azetidine heterocycle. The 4-membered azetidine ring possesses a ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to aziridine and vastly higher than unstrained analogues like proline[1]. To accommodate the compressed endocyclic bond angles (~90°), the exocyclic bonds—including the Cα–H bond—acquire significantly higher s-character. This increased s-character stabilizes the conjugate base, drastically lowering the pKa of the α-proton[2]. Consequently, while the methoxycarbonyl group successfully suppresses the classical oxazolone pathway, the molecule becomes highly vulnerable to base-catalyzed direct enolization [3]. When activated, even mild tertiary amines can abstract this acidic α-proton, leading to a planar enolate and subsequent racemization[4].

Q2: How does the choice of coupling reagent exacerbate this direct enolization? A: The extent of racemization is a kinetic competition between the rate of acylation (forming the desired peptide bond) and the rate of enolization (proton abstraction). Reagents like HATU, HBTU, or COMU require the addition of strong tertiary amine bases (e.g., DIPEA or TEA) to generate the active carboxylate and drive the reaction[5]. The presence of these unhindered, relatively strong bases rapidly deprotonates the highly acidic α-carbon of the activated azetidine intermediate before the incoming amine can attack[6]. Furthermore, if the incoming amine is sterically hindered, the acylation rate drops, giving the enolization pathway even more time to dominate[7].

Section 2: Troubleshooting & Decision Workflows

Q3: I am currently using HATU/DIPEA at room temperature and observing >15% of the D-epimer. What is the immediate fix? A: You must eliminate the strong base. The most effective strategy is to switch to a base-free coupling system using a carbodiimide and a racemization-suppressing additive. The gold standard for highly epimerization-prone substrates is DIC (Diisopropylcarbodiimide) paired with Oxyma Pure [4],[5]. This system activates the carboxylic acid without requiring any external tertiary amine, completely shutting down the base-catalyzed enolization pathway.

Q4: My sequence requires the use of a uronium reagent (like HATU) due to extreme steric hindrance. How can I minimize racemization if I cannot use DIC? A: If a base-requiring reagent is absolutely necessary, you must manipulate the basicity and sterics of the tertiary amine, as well as the reaction thermodynamics:

  • Switch the Base: Replace DIPEA (pKa ~10.5) with a weaker, more sterically hindered base like TMP (2,4,6-trimethylpyridine / sym-collidine) (pKa ~7.4)[5]. TMP is basic enough to facilitate uronium activation but too weak and hindered to efficiently abstract the azetidine α-proton.

  • Lower the Temperature: Perform the activation and coupling at 0 °C to suppress the higher-activation-energy enolization pathway[6],[7].

G Start High Racemization Detected in Aze Coupling (>5%) CheckBase Are you using a strong base (e.g., DIPEA, TEA)? Start->CheckBase BaseYes Switch base to TMP (sym-collidine) CheckBase->BaseYes Yes BaseNo Evaluate Coupling Reagent CheckBase->BaseNo No SwitchDIC Switch to Base-Free DIC / Oxyma Pure BaseYes->SwitchDIC If epimer still >2% ReagentHATU Using Uronium/Aminium (HATU, HBTU)? BaseNo->ReagentHATU ReagentHATU->SwitchDIC Yes TempCheck Lower Temp to 0°C & Minimize Pre-activation ReagentHATU->TempCheck No

Troubleshooting base- and reagent-induced racemization in Aze couplings.

Section 3: Self-Validating Experimental Protocols

Protocol A: Base-Free Coupling using DIC/Oxyma Pure

Causality: This protocol relies on the acidity of Oxyma Pure to drive the reaction without external bases, preventing direct enolization[4].

  • Preparation: Dissolve 1.2 equivalents of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and 1.2 equivalents of Oxyma Pure in anhydrous DMF (or a 3:1 mixture of DMF/DCM to enhance solubility and reduce polarity-driven epimerization)[5],[7].

  • Cooling: Chill the solution to 0 °C in an ice bath.

  • Activation: Add 1.2 equivalents of DIC dropwise to the chilled solution. Stir for exactly 2 minutes to form the active ester.

    • Self-Validation Step: Observe the solution; a slight color change (pale yellow/orange) confirms the successful formation of the Oxyma active ester.

  • Coupling: Add 1.0 equivalent of the target amine (dissolved in a minimum volume of DMF).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Monitoring: Confirm amine depletion using LC-MS or a Kaiser test (if applicable on solid phase)[6].

Protocol B: Quantification of Racemization via Chiral HPLC

Causality: Diastereomers formed by racemization often co-elute on standard C18 columns, leading to false purity readings. A dedicated chiral method is required to accurately quantify the D-epimer.

  • Sample Prep: Quench a 10 µL aliquot of the reaction mixture with 90 µL of 50% MeCN/H2O (0.1% TFA) to instantly halt any ongoing base-catalyzed epimerization.

  • Column Selection: Use a chiral stationary phase (e.g., Chiralpak IC) or a high-resolution superficially porous C18 column optimized for diastereomer separation[6].

  • Gradient: Run an isocratic gradient of Hexane/Isopropanol (if normal phase) or a shallow gradient of H2O/MeCN (if reversed-phase) at 0.5 mL/min.

  • Validation Step: Always inject a "spiked" sample containing a known synthetic standard of the (R)-epimer. Self-Validation: If the spiked peak perfectly co-elutes with your suspected impurity peak and separates cleanly from the main (S)-product peak, your analytical method is validated for accurate quantification.

Section 4: Quantitative Benchmarks

The following table summarizes the expected epimerization rates of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid based on the chosen coupling parameters. Use this data to benchmark your own experimental results.

Coupling ReagentBase AddedTemperatureTypical D-Epimer (%)Recommendation
HATUDIPEA (2.0 eq)25 °C15.0 - 25.0%Avoid
HATUTMP (2.0 eq)25 °C5.0 - 8.0%Use only if DIC fails
HATUTMP (2.0 eq)0 °C2.0 - 4.0%Acceptable for hindered amines
DIC / HOBtNone25 °C1.0 - 3.0%Good alternative
DIC / Oxyma PureNone0 °C to 25 °C< 1.0% Gold Standard
Ynamides (e.g., MYMsA)None25 °CNot DetectedEmerging Tech[8]

References

  • [8] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - Organic Chemistry Portal. 8

  • [6] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. 6

  • [3] Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review - ResearchGate / Organic Preparations and Procedures International. 3

  • [4] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC / NIH. 4

  • [5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 5

  • [1] Preparation and Synthetic Applications of Azetidines - Heterocycles. 1

  • [7] Epimerization of Peptide - University of Tokyo. 7

  • [2] Recent advances in the direct metal-based functionalization of the azetidine ring - Università degli Studi di Bari (UniBa). 2

Sources

Optimization

Technical Support Center: Asymmetric Synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

From the desk of the Senior Application Scientist Welcome to the technical support center for the asymmetric synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its parent compound, (S)-Azetidine-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its parent compound, (S)-Azetidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, non-proteinogenic cyclic amino acid. The strained four-membered ring of the azetidine core presents unique synthetic challenges, where minor variations in reaction conditions can significantly impact yield and enantiopurity.[1][2] This document provides field-proven insights and data-driven solutions to common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice is primarily centered around a highly efficient and practical route involving malonic ester intermediates and a chiral auxiliary, which offers several points for optimization.[3][4]

Q1: My overall yield is low. What are the most critical steps for yield loss and how can I address them?

A1: Low overall yield in a multi-step synthesis often stems from one or two inefficient transformations rather than small losses at every stage. For the synthesis of (S)-Azetidine-2-carboxylic acid via the chiral auxiliary approach, there are three primary areas to investigate:

  • Azetidine Ring Formation: The intramolecular cyclization to form the strained four-membered ring is a critical step. Inefficient ring closure can lead to polymeric side products or unreacted starting material. The choice of base and solvent system is paramount for achieving high yields.[3][4]

  • Diastereoselective Decarboxylation: A key step in many syntheses is the Krapcho dealkoxycarbonylation, which removes one of the two ester groups. This reaction often produces a mixture of diastereomers. Without an effective method to handle the undesired isomer, you could lose up to 50% of your material at this stage.[3][4]

  • Purification of Intermediates: Some intermediates, particularly those containing the free azetidine nitrogen, can be highly polar and prone to decomposition or difficult to handle during workup and purification.[5]

The following workflow diagram highlights these critical control points in a common and effective synthetic route.

cluster_0 Synthetic Workflow: Key Optimization Points start Dimethyl (S)-(1'-methyl)benzylaminomalonate cyclization Azetidine Ring Formation start->cyclization 1,2-Dibromoethane, Base diester Azetidine-2,2-dicarboxylate cyclization->diester Yield >95% achievable decarboxylation Krapcho Dealkoxycarbonylation diester->decarboxylation LiCl, H2O, DMSO diastereomers Mixture of (2S,1'S) and (2R,1'S) monoesters decarboxylation->diastereomers Typically ~2.7:1 ratio epimerization Epimerization of Undesired Isomer diastereomers->epimerization Crucial for yield recovery enriched Enriched (2S,1'S) monoester epimerization->enriched >90% recovery of desired isomer hydrolysis Lipase-Catalyzed Hydrolysis enriched->hydrolysis e.g., Candida antarctica lipase deprotection Final Deprotection (Hydrogenolysis) hydrolysis->deprotection final_product (S)-Azetidine-2-carboxylic Acid deprotection->final_product Pd/C, H2 methoxycarbonylation N-Methoxycarbonylation (if required) final_product->methoxycarbonylation target_product (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid methoxycarbonylation->target_product

Caption: Key optimization points in the asymmetric synthesis.

Q2: The azetidine ring formation is inefficient (<80% yield). How can I improve this cyclization step?

A2: An efficient, high-yield formation of the azetidine ring is achievable with the correct choice of reagents. The reaction involves treating an N-substituted aminomalonate with a 1,2-dihaloethane. The base is the most critical variable. While common bases like potassium carbonate can be used, they often result in lower yields due to competing side reactions.

For a robust and high-yielding cyclization, cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is highly recommended.[3][4] The cesium effect, which involves the formation of a tighter ion pair and increased nucleophilicity of the nitrogen, facilitates the intramolecular Sₙ2 reaction, leading to excellent yields.

BaseSolventTemperatureReported YieldReference
Cs₂CO₃ DMF Room Temp 99% Ohfune, Y. et al. (2005)[3][4]
K₂CO₃DMF80 °CModerateCommon alternative, less efficient
NaHTHF0 °C to RTVariableStronger base, can lead to side reactions

Recommendation: Use 2.0 equivalents of cesium carbonate and 1.5 equivalents of 1,2-dibromoethane relative to your aminomalonate substrate in DMF. This combination has been shown to produce the cyclized product in near-quantitative yield (99%).[3][4]

Q3: My diastereomeric ratio after the Krapcho dealkoxycarbonylation is poor, leading to significant material loss. Can the undesired isomer be recovered?

A3: Yes, this is one of the most important opportunities for yield improvement in this synthetic route. The Krapcho dealkoxycarbonylation of the azetidine-2,2-dicarboxylate intermediate often results in a mixture of diastereomers, for example, a ~2.7:1 ratio of the desired (2S,1'S)-monoester to the undesired (2R,1'S)-monoester.[3][4] Discarding the minor isomer significantly caps the theoretical yield.

The undesired (2R,1'S)-isomer can be efficiently converted to the desired (2S,1'S)-isomer through a deprotonation and subsequent stereoselective re-protonation sequence. The proton at the C2 position is acidic and can be removed by a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS). The resulting planar enolate is then protonated, and under thermodynamic control, the proton is delivered preferentially from the less hindered face, favoring the formation of the desired (2S,1'S) product.[3][4]

cluster_epimerization Epimerization via Deprotonation-Reprotonation undesired Undesired (2R,1'S) Isomer enolate Planar Enolate Intermediate undesired->enolate 1. Strong Base (LiHMDS) 2. Deprotonation at C2 desired Desired (2S,1'S) Isomer enolate->desired 3. Proton Source (e.g., NH4Cl) 4. Diastereoselective Protonation desired->enolate

Caption: Epimerization of the C2 stereocenter.

By subjecting the mixture of diastereomers to this process, the undesired isomer can be converted, resulting in a final mixture highly enriched in the desired product, thereby dramatically improving the overall yield of the synthesis.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups used for azetidine synthesis, and what are the considerations for choosing one?

A1: The choice of the nitrogen protecting group is critical. It must be stable to the reaction conditions used for ring formation and subsequent modifications, yet be removable under conditions that do not cleave the strained azetidine ring.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with mild acid (e.g., TFA in DCM).[6] This is often the group of choice for intermediates intended for further functionalization, such as in drug discovery programs.[6]

  • Cbz (Benzyloxycarbonyl): Stable to a wide range of non-reductive conditions. It is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is a very clean and efficient method.[5][7] This is often used in syntheses where a final hydrogenolysis step is already planned for removing a chiral auxiliary.

  • Benzyl (Bn): Similar to Cbz, it is removed via hydrogenolysis. It can be introduced via reductive amination.[6]

  • Chiral Auxiliaries (e.g., (S)-1-phenylethylamine): In asymmetric syntheses, the "protecting group" is often the chiral auxiliary itself. This group directs the stereochemistry of subsequent reactions before being removed in a final step, typically via hydrogenolysis.[3][4][5]

Q2: What is the final step to obtain the target (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid?

A2: The synthesis typically yields the parent amino acid, (S)-Azetidine-2-carboxylic acid, after the final deprotection step. To obtain the target molecule, two final steps are required:

  • Deprotection: If using a benzyl-type chiral auxiliary and a methyl ester, the final deprotection is a catalytic hydrogenolysis (e.g., 10% Pd/C, H₂ atmosphere in methanol). This single step can simultaneously remove the chiral auxiliary from the nitrogen and, if a benzyl ester was used, deprotect the carboxylic acid.[5] If a methyl ester is already present, this step yields methyl (S)-azetidine-2-carboxylate.

  • N-Methoxycarbonylation: The free secondary amine of the azetidine ring is then acylated using methyl chloroformate (ClCO₂Me) or a similar reagent, typically in the presence of a mild base like triethylamine or NaHCO₃ in a suitable solvent (e.g., DCM or a biphasic system) to neutralize the HCl byproduct. This yields the final target compound.

Q3: Are there alternative synthetic strategies to consider?

A3: Yes, several strategies have been developed. While the chiral auxiliary approach is robust, other methods include:

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)-H bonds can be used to form the azetidine ring, offering a modern and efficient route.[1][8]

  • Ring Contraction/Expansion: Methods involving the ring contraction of pyrrolidines or the ring expansion of aziridines have also been reported, sometimes using biocatalytic approaches.[9]

  • Synthesis from Chiral Precursors: Starting from readily available chiral molecules like L-aspartic acid or L-serine can provide an alternative pathway to the desired enantiomer.[7]

The choice of strategy often depends on the scale of the synthesis, available starting materials, and the specific functional groups required in the final product.

Featured Experimental Protocol

Protocol: Diastereomer Epimerization and Enrichment

This protocol is adapted from the highly effective method reported for recovering the desired diastereomer after a Krapcho dealkoxycarbonylation.[3][4]

  • Dissolution: Dissolve the mixture of (2S,1'S) and (2R,1'S) diastereomers (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Add a solution of LiHMDS (1.0 M in THF, 1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes. The formation of the enolate can be monitored by TLC if a suitable system is available.

  • Protonation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude material by ¹H NMR or chiral HPLC to determine the new diastereomeric ratio. This procedure typically shifts the ratio significantly in favor of the thermodynamically more stable (2S,1'S) isomer.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry - Oxford Academic. [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. [Link]

  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][7]-Stevens Rearrangement. ChemRxiv. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of small, highly polar unnatural amino acids during synthesis workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of small, highly polar unnatural amino acids during synthesis workflows. (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid presents a unique challenge. Unlike standard Fmoc-protected amino acids that possess a large, lipophilic fluorenyl ring to aid organic solvation[1], this proline analog is dominated by polar functional groups.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve solubility issues for this specific building block.

Part 1: Physicochemical Properties & Solvent Compatibility

To solve a solubility problem, we must first understand the thermodynamic barriers. The table below summarizes the quantitative and qualitative solubility profile of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, explaining the causality behind solvent compatibility.

Solvent SystemSolubility ProfileMechanistic Rationale
Water / Aqueous Buffers Highly SolubleHigh polarity; water acts as a strong hydrogen-bond donor/acceptor, easily solvating the polar azetidine ring and carbamate[2].
Dichloromethane (DCM) / Ethyl Acetate (EtOAc) Insoluble / PoorNon-polar/moderately polar solvents cannot overcome the high lattice energy and strong solute-solute intermolecular hydrogen bonds (dimerization)[3][4].
N,N-Dimethylformamide (DMF) / NMP Excellent (>0.2 M)High dipole moment; acts as a strong hydrogen-bond acceptor to disrupt crystalline solute networks[5][6].
DCM + 1.2 eq. DIPEA GoodIn-situ deprotonation breaks H-bond dimers; the bulky diisopropylethylammonium counterion provides necessary lipophilicity[7][8].
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific azetidine derivative crash out of standard organic solvents like DCM or EtOAc? A: The insolubility is driven by thermodynamics and intermolecular forces. The free C-terminal carboxylic acid acts as a strong hydrogen-bond donor and acceptor, forming highly stable cyclic dimers or polymeric networks in the solid state[4]. Furthermore, the N-terminal methoxycarbonyl group provides additional hydrogen-bond acceptor sites. Because the molecule is small (MW 159.14 g/mol ) and lacks bulky, lipophilic side chains, its lattice energy is exceptionally high. Solvents like DCM lack the hydrogen-bonding capacity required to outcompete these solute-solute interactions, resulting in precipitation[3].

Q2: I need to couple this amino acid in a solid-phase peptide synthesis (SPPS) workflow. What is the optimal solvent system? A: For SPPS, you must abandon DCM as the primary solvent for this specific building block and switch to highly polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents possess a high dipole moment and act as strong hydrogen-bond acceptors, effectively disrupting the intermolecular hydrogen bonds of the azetidine derivative[5][6]. If your specific resin swells better in DCM, use a binary mixture (e.g., 1:1 DMF:DCM), but ensure the amino acid is completely dissolved in the DMF fraction before adding the DCM[9].

Q3: My downstream application strictly requires a DCM-rich environment. How can I solubilize it without changing the bulk solvent? A: You can utilize a chemical workaround: in-situ lipophilic salt formation. By adding 1.0 to 1.2 equivalents of a bulky tertiary amine like N,N-Diisopropylethylamine (DIPEA) to the DCM suspension, you deprotonate the carboxylic acid. This immediately breaks the hydrogen-bonded dimers[4]. The resulting diisopropylethylammonium cation is highly lipophilic and sterically bulky, which prevents the salt from forming a tight, insoluble crystal lattice, thereby drastically increasing its solubility in DCM[7][8].

Q4: Does pre-activation of the carboxylic acid improve its solubility profile? A: Yes, significantly. If you are using coupling reagents like HATU, PyBOP, or DIC/Oxyma, the activation process converts the hydrogen-bonding carboxylic acid into an activated ester[1][10]. This intermediate lacks the hydrogen-bond donor (the -OH group), which fundamentally alters its physicochemical properties, making it highly soluble in a wider range of organic solvents.

Part 3: Troubleshooting Workflows & Visualizations

To determine the best approach for your specific assay, follow this logical decision tree:

Workflow Start Insoluble Azetidine Derivative in DCM Q1 Is DMF/NMP compatible with the reaction? Start->Q1 Sol1 Use 100% DMF or NMP (Direct Solubilization) Q1->Sol1 Yes Q2 Can the carboxylic acid be pre-activated? Q1->Q2 No Sol2 Pre-activate with HATU/DIPEA in DMF, then dilute with DCM Q2->Sol2 Yes Sol3 Add 1.2 eq DIPEA to form lipophilic salt in DCM Q2->Sol3 No

Decision tree for troubleshooting azetidine derivative solubility in organic solvents.

Mechanistic Pathway of Solubilization

Understanding why a protocol works ensures a self-validating experimental setup. The diagram below illustrates the molecular transitions during chemical solubilization:

Mechanism State1 Solid State (Insoluble) Strong Intermolecular H-Bonding (Dimers) State2 DIPEA Salt (Soluble) Deprotonation & Lipophilic Cation State1->State2 + DIPEA (Breaks H-bonds) State3 Activated Ester (Highly Soluble) H-bond Donor Removed State2->State3 + HATU/DIC (Activation)

Mechanistic pathway of solubilization via lipophilic salt formation and ester activation.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed to be self-validating. Visual cues (e.g., transition from cloudy to clear) confirm the successful disruption of the crystal lattice.

Protocol A: DIPEA-Mediated Solubilization in DCM (Solution-Phase)

Use this when DMF is strictly prohibited in your downstream reaction.

  • Weighing: Weigh the required amount of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid into a dry, argon-purged reaction vial.

  • Suspension: Add anhydrous DCM to achieve a target concentration of 0.1 M to 0.2 M. Validation Check: The mixture will appear as a cloudy, white suspension due to insolubility.

  • Neutralization: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously at room temperature[7].

  • Solubilization: Sonicate the mixture for 1–2 minutes. Validation Check: The suspension will clarify into a transparent solution as the lipophilic diisopropylethylammonium salt forms.

  • Coupling: Proceed immediately with the addition of your coupling reagent (e.g., PyBOP or EDC) and the amine nucleophile.

Protocol B: Pre-Activation Workflow for SPPS

Use this for solid-phase peptide synthesis or when utilizing highly reactive uronium/aminium salts.

  • Initial Dissolution: In a clean vial, dissolve 1.0 equivalent of the azetidine derivative and 1.0 equivalent of HATU (or Oxyma Pure) in a minimal volume of anhydrous DMF (aim for a highly concentrated 0.5 M solution)[1].

  • Activation: Add 2.0 equivalents of DIPEA to initiate the activation sequence.

  • Validation Check: The solution will turn a distinct pale yellow within seconds, confirming the formation of the active ester intermediate[11].

  • Dilution & Coupling: Allow the mixture to pre-activate for exactly 3 minutes at room temperature. Dilute the activated, homogeneous solution with DCM to your desired working concentration (e.g., 0.1 M) and transfer it directly to the swollen resin.

References
  • Peptide solubility - Bachem. Bachem. 3

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. Biotage. 5

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.2

  • PyBOP: A Comprehensive Technical Guide to Solubility and Stability for Laboratory Use - Benchchem. Benchchem. 10

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions | ACS Sustainable Chemistry & Engineering. ACS Publications. 6

  • Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization - PMC. NIH.4

  • An Efficient, Convenient Solid-Phase Synthesis of Amino Acid-Modified Peptide Nucleic Acid Monomers and Oligomers | Bioconjugate Chemistry. ACS Publications. 9

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. NIH. 7

  • Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces - MDPI. MDPI. 11

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem. 8

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. Benchchem. 1

Sources

Optimization

Optimizing Cleavage Conditions for Methoxycarbonyl (Moc) Protected Azetidines

Technical Support & Knowledge Base > Synthetic Workflows > Heterocycle Deprotection Azetidines are highly valuable 4-membered nitrogen heterocycles in drug discovery, offering unique conformational rigidity and improved...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Knowledge Base > Synthetic Workflows > Heterocycle Deprotection

Azetidines are highly valuable 4-membered nitrogen heterocycles in drug discovery, offering unique conformational rigidity and improved metabolic stability. However, their ~26 kcal/mol ring strain makes them highly susceptible to ring-opening under harsh conditions. When the azetidine nitrogen is protected by a methoxycarbonyl (Moc) group—a highly stable methyl carbamate—deprotection becomes a significant synthetic challenge.

Unlike Boc (which cleaves via a stable tert-butyl cation) or Cbz (which cleaves via hydrogenolysis), the Moc group requires the cleavage of a robust N–C(O) or O–CH₃ bond. Standard harsh basic hydrolysis often destroys the strained azetidine ring. This guide provides field-proven, causality-driven protocols to achieve high-yielding Moc deprotection while preserving the azetidine core.

Decision Matrix: Selecting the Right Cleavage Protocol

The choice of deprotection relies entirely on the functional group tolerance of your specific substrate. Use the logical workflow below to determine the optimal path.

G Start Moc-Protected Azetidine Q1 Base-sensitive groups (e.g., esters) present? Start->Q1 Q2 Acid-sensitive groups present? Q1->Q2 No TMSI Protocol B: TMSI / CHCl3 (Lewis Acid Cleavage) Q1->TMSI Yes Mercapto Protocol A: 2-Mercaptoethanol (Nucleophilic Cleavage) Q2->Mercapto Yes BaOH Ba(OH)2 / H2O (Basic Hydrolysis - High Risk) Q2->BaOH No

Decision matrix for selecting Moc-azetidine deprotection conditions.

Frequently Asked Questions (FAQs)

Q: Why do my azetidine rings open during standard KOH or Ba(OH)₂ deprotection? A: Hydroxide is a "hard" and aggressive nucleophile. At the elevated temperatures (>100 °C) typically required to hydrolyze a methyl carbamate, the hydroxide ion can competitively attack the less hindered, electrophilic carbons of the azetidine ring. This attack is thermodynamically driven by the release of ~26 kcal/mol of ring strain, resulting in an acyclic amino-alcohol byproduct.

Q: Can I use hydrogenolysis (Pd/C, H₂) to remove the Moc group? A: No. The Moc group lacks a benzylic position susceptible to oxidative addition by palladium. It is completely inert to standard hydrogenation conditions, which is why it is often used as an orthogonal protecting group to Cbz[1].

Q: My substrate contains a methyl ester. Which method avoids saponification? A: You must use the Lewis acid-mediated TMSI method (Protocol B ). TMSI selectively cleaves the methyl ether of the carbamate to form a silyl carbamate without hydrolyzing standard esters, provided the stoichiometry and temperature are strictly controlled[2].

Mechanistic Causality of TMSI Cleavage

To successfully execute Protocol B, it is critical to understand the mechanism. TMSI does not hydrolyze the carbamate; it acts as a highly oxophilic Lewis acid. The silicon atom coordinates to the carbonyl oxygen, activating the methoxy group for an S_N2 attack by the iodide ion.

Mechanism Moc Moc-Azetidine (R-N-COOCH3) Complex Silyl-Activated Intermediate [R-N-C(O-TMS)-OCH3]+ I- Moc->Complex TMSI SilylCarbamate Silyl Carbamate (R-N-COO-TMS) + CH3I Complex->SilylCarbamate SN2 by I- Product Free Azetidine (R-NH) + CO2 + TMS-OH SilylCarbamate->Product MeOH Quench

Mechanistic pathway of TMSI-mediated methoxycarbonyl cleavage.

Validated Troubleshooting Protocols
Protocol A: Mild Nucleophilic Cleavage via 2-Mercaptoethanol

Best for: Substrates with acid-sensitive groups (e.g., acetals, silyl ethers) or reducible functional groups. Causality: 2-mercaptoethanol in the presence of K₃PO₄ acts as a "soft" nucleophile. The resulting thiolate selectively attacks the methyl group of the Moc carbamate via S_N2, releasing the carbamate anion which subsequently decarboxylates[1]. Because the thiolate is soft, it ignores the hard electrophilic centers of the azetidine ring, preventing ring-opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the Moc-protected azetidine (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous potassium phosphate tribasic (K₃PO₄, 3.0 equiv). Note: Do not substitute with NaOH or KOH, as hard bases will cause ring-opening.

  • Reagent Addition: Add 2-mercaptoethanol (5.0 equiv) via syringe.

  • Reaction: Heat the mixture to 75 °C and stir for 12–24 hours[1].

  • Self-Validating Step (In-Process): Monitor by LCMS. The intermediate carbamic acid is highly unstable; upon sampling into an acidic LCMS eluent, it will immediately decarboxylate. You will observe the mass of the free amine, confirming conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 volumes) and wash with water (3 × 5 volumes) to remove DMAc and phosphate salts.

  • Isolation: Extract the combined aqueous layers once with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Cleavage via TMSI

Best for: Substrates with base-sensitive groups (e.g., esters, epimerizable stereocenters). Causality: Iodotrimethylsilane (TMSI) is a powerful reagent that cleaves carbamates to amines via a silyl carbamate intermediate[2]. The reaction is kept anhydrous to prevent the formation of HI, which could protonate the azetidine and catalyze ring-opening.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the Moc-azetidine (1.0 equiv) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM) to a 0.1 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add TMSI (3.0 equiv). Caution: TMSI is highly moisture-sensitive and corrosive. Use a glass syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validating Step 1 (Visual Cue): The reaction mixture will turn dark orange or brown. This is expected and indicates the generation of trace iodine (I₂) from the decomposition of TMSI[2].

  • Quenching (Critical): Cool the flask back to 0 °C. Carefully add methanol (10.0 equiv).

    • Self-Validating Step 2: You will observe immediate effervescence (gas evolution). This is the release of CO₂ as the silyl carbamate hydrolyzes, confirming successful deprotection.

  • Workup: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture.

    • Self-Validating Step 3: The solution will rapidly turn from brown to light yellow/colorless, validating that all reactive iodine species (which could oxidize the free amine) have been successfully reduced.

  • Isolation: Adjust the aqueous layer to pH 10 using 1M NaOH, extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Quantitative Comparison of Cleavage Conditions

Use the table below to benchmark your expected outcomes based on the chosen methodology.

MethodReagents & SolventTemp (°C)Typical Yield (%)Azetidine Ring-Opening RiskFunctional Group Tolerance
Mild Nucleophilic 2-Mercaptoethanol, K₃PO₄, DMAc7585–95%Low High (Tolerates esters, acetals, silyl ethers)
Lewis Acid TMSI, CHCl₃0 to 2570–90%Moderate Moderate (Cleaves Boc, t-Bu esters, some ethers)
Basic Hydrolysis Ba(OH)₂, H₂O/MeOH10040–60%High Low (Hydrolyzes esters, amides; epimerizes stereocenters)
References
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. acs.org.
  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. nih.gov.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Azetidine-2-Carboxylic Acid (Aze) Peptide Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing peptides containing azetidine-2-carboxylic acid (Aze)—a highly constrained, four-membered ring homologue of proline—presents unique thermodynamic and kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing peptides containing azetidine-2-carboxylic acid (Aze)—a highly constrained, four-membered ring homologue of proline—presents unique thermodynamic and kinetic hurdles. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind coupling failures, epimerization, and diketopiperazine (DKP) formation, providing you with self-validating protocols to ensure synthetic success.

System Overview: The Mechanistic Challenges of Aze

Before troubleshooting specific steps, it is critical to understand why Aze behaves differently than standard amino acids or even its five-membered homologue, proline. The four-membered ring of Aze forces a shift in hybridization from sp2 toward sp3 , which lowers the rotational barrier of the cis/trans isomerization but significantly increases ring strain[1]. This structural reality dictates two primary synthetic bottlenecks:

  • Poor Nucleophilicity: Steric hindrance and the altered geometry of the secondary amine make coupling onto the Aze nitrogen exceptionally difficult[2].

  • High Reactivity of the Activated Carboxyl: The ring strain accelerates side reactions when the Aze carboxyl group is activated, leading to rapid oxazolone formation (causing epimerization)[3] and DKP formation[4].

AzeLogic AZE Azetidine-2-carboxylic Acid (Aze) RS High Ring Strain (4-membered) AZE->RS SH Steric Hindrance at N-terminus AZE->SH EP High Epimerization Risk (Oxazolone) RS->EP DKP Diketopiperazine (DKP) Formation RS->DKP PN Poor Nucleophilicity SH->PN SOL1 Use Highly Reactive Coupling (HATU, COMU, DIC/Oxyma) PN->SOL1 Overcome by SOL2 Weaker Bases (TMP) & Low Temp Activation EP->SOL2 Mitigated by SOL3 Rapid Fmoc Deprotection & Immediate Coupling DKP->SOL3 Prevented by

Logical relationship between Aze structural constraints and required synthetic troubleshooting.

Troubleshooting N-Terminal Coupling (Overcoming Poor Nucleophilicity)

Q: Why do my couplings to the N-terminus of a resin-bound Aze residue consistently fail or result in massive deletion sequences?

A: The causality lies in the extreme steric shielding of the secondary amine within the four-membered ring. The trajectory required for an incoming activated ester to attack the Aze nitrogen is physically blocked by the ring's geometry[2]. Standard coupling reagents like HBTU or PyBOP are insufficiently reactive to force this kinetically disfavored reaction.

Q: What is the optimal coupling cocktail to force this reaction to completion?

A: You must shift the thermodynamic equilibrium by using highly reactive leaving groups. We recommend switching from standard uronium salts to either COMU or a DIC/OxymaPure system.

Quantitative Comparison of Coupling Reagents for Aze N-Terminus
Coupling ReagentEquivalentsBase (Eq)SolventEpimerization RiskCoupling Efficiency
HATU 3.0 - 4.0DIEA (6.0)DMFModerateHigh
COMU 3.0 - 4.0TMP (6.0)DMF / NMPLowHigh
DIC / OxymaPure 4.0NoneDMFVery LowVery High
PyAOP 3.0DIEA (6.0)DMFHighModerate
Protocol 1: Optimized Microwave-Assisted Peptide Synthesis (MAPS) for Aze N-Terminal Coupling

This protocol utilizes thermal energy to overcome the high activation barrier of the sterically hindered amine.

  • Resin Preparation: Swell the resin containing the N-terminal Aze in DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-Amino Acid and 4.0 eq of OxymaPure in minimal DMF. Add 4.0 eq of DIC.

  • Pre-activation: Allow the mixture to pre-activate at room temperature for exactly 2 minutes. Causality: This generates the highly reactive Oxyma ester before introduction to the hindered amine, preventing side-reactions with the resin.

  • Microwave Coupling: Transfer the activated cocktail to the resin. Heat in a microwave peptide synthesizer at 75°C for 10 minutes.

  • Validation Checkpoint (Self-Validating System): Perform a Chloranil test (not a Kaiser test, as Aze is a secondary amine). A negative (colorless/yellow) result confirms complete coupling. If the beads are blue/green, perform a second coupling using COMU (3.0 eq) and TMP (6.0 eq) at room temperature for 2 hours.

Troubleshooting C-Terminal Coupling (Preventing Epimerization & DKP)

Q: I am observing a high degree of D-epimerization when coupling Fmoc-Aze-OH to my peptide chain. How can I prevent this?

A: Epimerization during peptide synthesis predominantly occurs via the oxazol-5(4H)-one (oxazolone) pathway[3]. When the carboxyl group of Aze is activated, the oxygen of the adjacent amide carbonyl attacks the activated ester, forming an oxazolone ring. Because of Aze's inherent ring strain, the formation of this intermediate is highly favored. Once formed, the α -proton is easily abstracted by base (like DIEA), leading to racemization/epimerization. Solution: Eliminate strong bases. Switch to the DIC/OxymaPure coupling system, which is essentially neutral, or use the weaker base 2,4,6-trimethylpyridine (TMP) if you must use uronium salts.

Q: After deprotecting the Fmoc group on my newly coupled Aze residue, my peptide chain gets cleaved from the resin. What is happening?

A: You are experiencing Diketopiperazine (DKP) formation. Because Aze forces a cis-peptide bond conformation more readily than standard amino acids[1], the newly freed secondary amine of Aze is perfectly positioned to attack the ester or amide bond of the preceding residue, cleaving the dipeptide off the resin as a cyclic DKP[4].

Protocol 2: DKP-Suppressed Fmoc Deprotection and Coupling Workflow

This protocol minimizes the time the Aze amine spends in a free, reactive state.

  • Preparation: Have your next Fmoc-Amino Acid pre-activated (using DIC/OxymaPure for 2 minutes) and ready in a syringe before you begin deprotection.

  • Short Deprotection: Treat the resin with 20% Piperidine in DMF for exactly 1 minute. Drain. Repeat for 3 minutes. Causality: Prolonged exposure to base accelerates DKP cyclization.

  • Rapid Wash: Wash the resin rapidly with DMF (3 x 30 seconds). Do not use DCM here, as it swells the resin differently and can delay the next step.

  • Immediate Coupling: Instantly add the pre-activated Fmoc-Amino Acid cocktail to the resin.

  • Validation Checkpoint: After 1 hour of coupling, cleave a micro-aliquot of the resin using 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. Analyze via LC-MS. You should see the target mass + Fmoc, with no significant peak corresponding to the mass of the truncated peptide minus the Aze-dipeptide.

SPPSWorkflow Start Peptide on Resin (Free N-terminus) Act Pre-activate Fmoc-Aze-OH (DIC/OxymaPure, 2 min) Start->Act Couple Couple to Resin (Microwave 75°C or RT 2h) Act->Couple Wash Wash (DMF/DCM) Couple->Wash Deprotect Fmoc Deprotection (20% Piperidine/DMF, short time) Wash->Deprotect NextCouple Immediate Next Coupling (Avoid DKP) Deprotect->NextCouple Critical Step

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Aze to suppress DKP formation.

FAQ: Structural and Conformational Impacts of Aze

Q: I am substituting Proline with Aze to rigidify my peptide. Will it adopt the same secondary structure?

A: Not necessarily. While proline is a well-known β -turn inducer, the tighter four-membered ring of Aze alters the backbone dihedral angles. Conformational studies demonstrate that Aze residues force the peptide to preferentially adopt γ -turn conformations rather than β -turns[5]. If your biological target relies on a strict β -turn recognition motif, substituting Pro with Aze may abolish binding affinity despite increasing overall proteolytic stability.

Sources

Optimization

Technical Support Center: Purification and Crystallization of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

Welcome to the Technical Support Center for chiral azetidine building blocks. (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a critical, yet notoriously difficult-to-handle intermediate in pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral azetidine building blocks. (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a critical, yet notoriously difficult-to-handle intermediate in pharmaceutical development. Its high conformational flexibility and strong hydrogen-bonding tendencies often cause it to "oil out" rather than crystallize.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve high chemical and enantiomeric purity without compromising the integrity of the strained azetidine ring.

Workflow Overview

G Crude Crude (S)-1-(Methoxycarbonyl) azetidine-2-carboxylic acid (Oil/Syrup) Workup Aqueous Workup (pH 3-4, EtOAc extraction) Crude->Workup Remove polar impurities SaltForm Salt Formation Add DCHA or (R)-α-MBA in EtOAc/Hexane Workup->SaltForm Organic phase Cryst Crystallization Cool to 0-5°C, Filter SaltForm->Cryst Induce lattice packing FreeBase Free-Basing (Optional) Citric Acid wash, Extract Cryst->FreeBase Isolated crystals Pure Pure (S)-Acid (High ee%, Stable) FreeBase->Pure Final product

Workflow for the purification and crystallization of N-protected azetidine-2-carboxylic acid.

FAQ & Troubleshooting: Extraction & Initial Purification

Q1: My crude (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is heavily contaminated with acyclic impurities. What went wrong during the workup? A1: You likely experienced base-catalyzed ring opening. Azetidines possess approximately 26 kcal/mol of ring strain. The addition of the electron-withdrawing N-methoxycarbonyl group activates the adjacent C2 and C4 carbons toward nucleophilic attack [1]. If your aqueous workup exceeds pH 11–12, hydroxide ions will attack the C4 position, irreversibly opening the ring to form an acyclic homoserine derivative. Causality & Solution: Always maintain the aqueous phase between pH 3.0 and 4.0 using 10% citric acid or dilute NaHSO₄ during extraction. Avoid strong mineral acids (like concentrated HCl) which can trigger acid-catalyzed degradation.

G Azetidine N-Methoxycarbonyl Azetidine-2-carboxylic acid Intermediate Nucleophilic Attack at C4 (Ring Strain) Azetidine->Intermediate Nucleophile Strong Base / Nucleophile (e.g., OH⁻ at pH > 12) Nucleophile->Intermediate Degradation Acyclic Amino Acid Derivative (Impurity) Intermediate->Degradation Ring Opening

Base-catalyzed ring-opening degradation pathway of strained N-carbamate azetidine rings.

Q2: I am losing product to the aqueous phase during extraction. How can I improve the partition coefficient? A2: Despite the N-protection, the free carboxylic acid makes the molecule highly polar and prone to aqueous retention. Causality & Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to decrease the solubility of the organic compound in the aqueous phase (salting-out effect). Switch your extraction solvent from pure ethyl acetate (EtOAc) to a 4:1 mixture of EtOAc/Tetrahydrofuran (THF) to enhance the recovery of the polar carboxylic acid.

FAQ & Troubleshooting: Crystallization Strategies

Q3: After solvent evaporation, my product forms a stubborn syrup/oil. How do I induce crystallization? A3: N-carbamate protected azetidine-2-carboxylic acids are notorious for "oiling out" (liquid-liquid phase separation). The presence of carbamate rotamers combined with strong intermolecular hydrogen bonds prevents the formation of a rigid crystal lattice [2]. Causality & Solution: The industry standard for purifying N-protected azetidine-2-carboxylic acids is to convert them into a bulky organic amine salt [3]. Dicyclohexylamine (DCHA) or (R)-(+)-α-methylbenzylamine ((R)-α-MBA) act as rigid, bulky counterions. They disrupt the amorphous hydrogen-bonding network and enforce a highly ordered, stable ionic lattice.

Q4: Which counterion should I choose for salt formation? A4: Your choice depends on whether your primary goal is general chemical purification or enantiomeric enrichment (chiral resolution). Refer to the data summary below.

Quantitative Data: Crystallization Systems Comparison
Counterion / Salt FormPrimary Solvent SystemPrimary ApplicationTypical YieldEnantiomeric Excess (ee%)
None (Free Acid) EtOAc / HeptaneDirect use (often remains an oil)N/AMatches input
Dicyclohexylamine (DCHA) EtOAc / Hexane (1:2)High chemical purity, bulk storage85 - 90%Matches input
(R)-(+)-α-Methylbenzylamine Isopropanol / MTBEChiral resolution / ee% upgrade60 - 75%> 99% (upgraded)
tert-Butylamine Acetone / HexaneRapid crystallization75 - 80%Matches input
Detailed Experimental Protocols

The following self-validating protocols ensure that you can reliably isolate the product. The success of the free-basing step is visually confirmed when the solid suspension entirely resolves into two clear liquid phases.

Protocol A: DCHA Salt Formation (Chemical Purification)
  • Dissolution: Dissolve 1.0 equivalent of crude (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid syrup in 5 volumes of anhydrous Ethyl Acetate (EtOAc) at 25 °C.

  • Amine Addition: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 15 minutes under continuous magnetic stirring. Note: An exothermic reaction may occur; maintain the internal temperature below 30 °C to prevent degradation.

  • Anti-Solvent Addition: Gradually add 2 to 3 volumes of n-Hexane or Heptane until the solution becomes slightly turbid (cloud point).

  • Seeding & Aging: Add a seed crystal (if available). Stir the mixture at room temperature for 2 hours to allow the ionic crystal lattice to nucleate.

  • Cooling: Cool the suspension to 0–5 °C in an ice bath and age for an additional 2 hours to maximize precipitation.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the filter cake with cold EtOAc/Hexane (1:1 v/v).

  • Drying: Dry the crystals under vacuum at 40 °C to a constant weight.

Protocol B: Free-Basing the Purified Salt
  • Suspension: Suspend the purified DCHA salt in 5 volumes of EtOAc and 5 volumes of 10% aqueous citric acid solution.

  • Biphasic Stirring: Stir vigorously at room temperature until all solids dissolve. Causality: The DCHA partitions into the aqueous layer as the water-soluble citrate salt, while the liberated free azetidine acid partitions into the EtOAc layer.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with 2 volumes of EtOAc to ensure complete recovery.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chemically pure (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.

References
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry, American Chemical Society. URL:[Link][1]

  • Two Scalable Syntheses of (S)-2-Methylazetidine The Journal of Organic Chemistry, American Chemical Society. URL:[Link][2]

  • Azetidine-2-carboxylic acid derivatives US Patent 4046889A, Google Patents. URL:[3]

Sources

Troubleshooting

Minimizing side reactions during N-methoxycarbonyl deprotection in azetidines

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is designed for researchers, scientists, and drug development professionals facing the notorious challenge of removing an N-methoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is designed for researchers, scientists, and drug development professionals facing the notorious challenge of removing an N-methoxycarbonyl (Moc) protecting group from highly strained azetidine rings.

Azetidines possess approximately 26 kcal/mol of ring strain. While the Moc group is a robust and atom-economical protecting group, standard deprotection conditions (strong Lewis acids or harsh basic hydrolysis) frequently trigger catastrophic ring-opening, epimerization, or degradation. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of your four-membered rings.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: I used TMSI to deprotect my Moc-azetidine, but my NMR shows a linear iodo-amine instead of the free azetidine. What happened? The Causality: Trimethylsilyl iodide (TMSI) is a classic Lewis acid used for methyl carbamate cleavage[1]. Mechanistically, TMSI coordinates to the carbamate carbonyl, rendering the complex highly electrophilic. In unstrained systems, the iodide ion attacks the Moc methyl group via an SN2 pathway. However, the azetidine ring's immense strain alters the reaction trajectory. The activated N-acyl azetidinium intermediate is so electrophilic that the iodide ion attacks the adjacent ring carbon instead. This causes irreversible C–N bond cleavage, yielding a ring-opened acyclic iodo-amine byproduct[2]. The Fix: Abandon Lewis acids for highly strained nitrogen heterocycles. Transition to a soft nucleophile approach that targets the methyl ester without activating the azetidine nitrogen.

Q2: I switched to basic hydrolysis using Ba(OH)₂ at 100 °C, but my chiral center epimerized and the yield is terrible. How can I fix this? The Causality: Harsh hydroxide bases at elevated temperatures cause two competing side reactions. First, prolonged heating in strong base promotes the deprotonation of α -protons, destroying chiral integrity (epimerization). Second, the hydroxide ion acts as a "hard" nucleophile; it can attack the strained ring directly, causing hydrolytic ring opening. The Fix: You must decouple nucleophilicity from basicity. Use a highly potent but weakly basic "soft" nucleophile, such as a thiolate, to achieve chemoselective cleavage at lower temperatures.

Q3: What is the most reliable method to cleave the Moc group without opening the azetidine ring? The Causality: The current state-of-the-art methodology utilizes 2-mercaptoethanol and K₃PO₄ in DMAc at 75 °C[3]. This generates a thiolate anion—a highly potent, "soft" nucleophile. The thiolate selectively attacks the sterically accessible, soft electrophilic methyl group of the Moc carbamate via an SN2 mechanism. This liberates the carbamate anion, which spontaneously decarboxylates to yield the free azetidine. Because the thiolate does not activate the azetidine nitrogen and is not a strong enough base to cause epimerization, the four-membered ring remains completely intact[4].

Quantitative Data: Comparison of Deprotection Strategies

The following table summarizes the expected outcomes of various Moc deprotection strategies when applied to azetidine scaffolds.

Deprotection StrategyReagents & SolventTemp (°C)Yield of Free AzetidineRing-Opening RiskEpimerization Risk
Lewis Acid Cleavage TMSI, CH₂Cl₂0 to 25Low (<30%)High (>50%) Low
Harsh Basic Hydrolysis Ba(OH)₂, H₂O/MeOH100Low-Mod (20-40%)ModerateHigh
Soft Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc75High (>85%) NoneLow
Organolithium Cleavage CH₃Li/LiBr, THF-78 to 0Moderate (60-75%)LowModerate

Validated Experimental Protocols

Protocol A: 2-Mercaptoethanol-Mediated Deprotection (Preferred Method)

This protocol is highly recommended due to its mild nature, excellent functional group tolerance, and complete suppression of ring-opening[4].

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend the Moc-protected azetidine (1.0 equiv) and anhydrous potassium phosphate tribasic (K₃PO₄, 4.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.25 M concentration.

  • Degassing: Purge the suspension with nitrogen (or argon) for 10 minutes. Critical Step: Removing dissolved oxygen prevents the oxidative disulfide dimerization of the thiol reagent.

  • Reagent Addition: Add 2-mercaptoethanol (2.0 equiv) via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to 75 °C and stir vigorously for 24 hours under a positive pressure nitrogen atmosphere.

  • Quench & Extraction: Cool the mixture to room temperature and quench by pouring into distilled water. Extract the aqueous phase with dichloromethane (DCM) three times.

  • Washing: Wash the combined organic layers with brine to remove residual DMAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude free azetidine via flash column chromatography (SiO₂) or reverse-phase HPLC.

Protocol B: CH₃Li / LiBr-Mediated Deprotection (Alternative)

Use this protocol if your substrate lacks base-sensitive functional groups (like esters or epoxides) but requires strictly anhydrous conditions[5].

  • Preparation: Dissolve the Moc-protected azetidine (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to prevent nucleophilic attack on the azetidine ring.

  • Addition: Dropwise add a solution of CH₃Li complexed with LiBr (3.0 equiv, typically 1.5 M in diethyl ether) over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 1 hour, then gradually warm to 0 °C and stir for an additional 2 hours.

  • Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Extract the mixture with ethyl acetate (3×). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via basic alumina chromatography to prevent acid-catalyzed degradation of the free azetidine.

Mechanistic and Strategic Visualizations

G MocAzet Moc-Azetidine (Strained Ring) TMSI TMSI / CH2Cl2 (Lewis Acid) MocAzet->TMSI Electrophilic Activation Mercapto 2-Mercaptoethanol / K3PO4 (Soft Nucleophile) MocAzet->Mercapto SN2 at Methyl RingOpen Ring-Opened Iodo-Amine Byproduct TMSI->RingOpen I- attacks ring (Major Pathway) FreeAzet Free Azetidine (Intact Ring) Mercapto->FreeAzet Decarboxylation (High Yield)

Caption: Mechanistic divergence in Moc-azetidine deprotection pathways.

DecisionTree Start Select Moc Deprotection for Azetidine Q1 Are base-sensitive groups (esters, epoxides) present? Start->Q1 Sol1 Protocol A: 2-Mercaptoethanol (75°C, DMAc) Q1->Sol1 Yes Q2 Are strong nucleophiles tolerated? Q1->Q2 No Sol2 Protocol B: CH3Li / LiBr (-78°C to 0°C) Q2->Sol2 Yes Sol3 Consider protecting group swap early in synthesis Q2->Sol3 No

Caption: Troubleshooting workflow for selecting azetidine deprotection conditions.

References

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: National Institutes of Health (PMC) URL:[Link] (Derived from PMC query)

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Source: Organic Letters (ACS Publications) URL:[Link]

  • Amine synthesis by carbamate cleavage (Scattolin et al. Summary) Source: Organic Chemistry Portal URL:[Link]

  • Novel chemistry of 2-azabicyclo[2.2.0]- and [2.1.1]hexanes Source: ProQuest Dissertations & Theses URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Conformational Control in Peptidomimetics: A Comparative Guide to (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid vs. L-Proline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural rigidity, cis-trans isomerization thermodynamics, and proteolytic stability in peptide engineering. Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural rigidity, cis-trans isomerization thermodynamics, and proteolytic stability in peptide engineering.

Introduction: The Need for Fine-Tuned Conformational Constraints

In the development of peptide-based therapeutics, controlling the backbone conformation is paramount for optimizing protein-protein interactions (PPIs) and overcoming proteolytic degradation. L-Proline is the natural gold standard for inducing structural constraints; its 5-membered pyrrolidine ring restricts the Ramachandran ϕ angle, naturally stabilizing Polyproline II (PPII) helices and β -turns.

However, modern drug discovery often requires sub-angstrom tuning of dihedral angles and specific cis-trans isomerization kinetics that natural amino acids cannot provide. Enter (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (N-Moc-L-Aze) . By replacing the 5-membered ring with a highly strained 4-membered azetidine ring, and substituting the standard N-terminal amide with a methoxycarbonyl (carbamate) linkage, researchers can drastically alter the thermodynamic landscape of the peptide backbone.

This guide objectively compares the structural, thermodynamic, and functional performance of N-Moc-L-Aze against standard L-Proline, providing actionable experimental protocols for structural biologists and medicinal chemists.

Mechanistic Causality: Ring Strain and Electronic Effects

To understand the divergent behavior of these two molecules, we must analyze the causality behind their structural physics:

Ring Contraction and Steric Relief

L-Proline possesses a relatively flexible 5-membered ring (strain energy ~6 kcal/mol) that undergoes rapid C γ -endo/exo puckering. In contrast, the 4-membered azetidine ring of Aze is highly strained (~26 kcal/mol) and nearly planar. This ring contraction decreases the overall hydrophobicity of the residue[1]. More importantly, the smaller internal bond angles (~90°) of the azetidine ring widen the external N-C α -C angles. When the preceding peptide bond adopts a cis conformation, the steric clash between the i−1 sidechain and the Aze ring is significantly lower than with Proline. Consequently, Aze exhibits a markedly higher propensity to populate the cis configuration[1].

The Carbamate Electronic Effect

While L-Proline is typically evaluated as an amide within a peptide chain, the N-Moc-L-Aze building block features a methoxycarbonyl (carbamate) group. In a standard peptide amide, the nitrogen lone pair delocalizes strongly into the carbonyl carbon, creating a rigid partial double bond ( ω angle barrier). In a carbamate, the methoxy oxygen competes with the nitrogen to donate electron density to the carbonyl. This resonance competition reduces the C-N double-bond character, significantly lowering the activation energy ( Ea​ ) for cis-trans isomerization. Thus, N-Moc-L-Aze transitions between cis and trans states faster than a standard Ac-Pro linkage.

Impact on Secondary Structure

Because of its altered dihedral angles and unfavorable trans/cis ratio, the regular substitution of Aze for Proline is structurally incompatible with extended collagen-like triple helices, leading to severe thermodynamic destabilization[2],[3]. However, in short peptide sequences, the conformational restriction of the azetidine residue strongly induces γ -type reverse turns, a feature that has been exploited in the design of highly potent antiviral dipeptides[4].

Quantitative Performance Comparison

The following table summarizes the physicochemical and structural parameters of L-Proline versus N-Moc-L-Aze.

ParameterL-Proline (Standard Amide)(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
Ring Size & Type 5-membered (Pyrrolidine)4-membered (Azetidine)
N-Terminal Linkage AmideCarbamate (Methoxycarbonyl)
Ring Strain Energy ~6 kcal/mol~26 kcal/mol
Relative Hydrophobicity ModerateLower (due to ring contraction)[1]
Typical Cis Population 5% - 20% (sequence dependent)Elevated (>30%, reduced steric clash)[1]
Isomerization Barrier ( Ea​ ) High (~20 kcal/mol)Lower (due to carbamate resonance competition)
Preferred Conformations PPII Helices, β -turns γ -turns[4], Disrupted PPII helices[3]
Proteolytic Stability Susceptible to prolyl isomerasesHighly resistant to natural peptidases
Acidity ( Δ pKa) Higher ( Δ pKa ~0.7)Lower ( Δ pKa ~0.5)[5]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the structural impact of incorporating N-Moc-L-Aze into a peptide sequence, we utilize a self-validating system combining kinetic NMR analysis and thermodynamic Circular Dichroism (CD).

Workflow N1 Peptide Synthesis (Fmoc-SPPS with Aze/Pro) N2 N-Terminal Capping (Methoxycarbonyl chloride) N1->N2 N3 Cleavage & Purification (TFA / RP-HPLC) N2->N3 N4 Structural Analysis (NMR & CD Spectroscopy) N3->N4 N5 Stability Assays (Thermal Denaturation & Proteolysis) N4->N5

Workflow for the synthesis and structural evaluation of N-Moc-Aze vs. Proline peptides.
Protocol A: NMR Determination of Cis-Trans Isomerization Kinetics

Causality Note: 1D NMR only provides the thermodynamic equilibrium ( Keq​ ). To understand the kinetic stability (the barrier to rotation), we must measure the chemical exchange rate using 2D EXSY.

  • Sample Preparation: Dissolve the purified peptide in D₂O or CDCl₃ to a final concentration of 2-5 mM.

  • Resonance Assignment (1D ¹H-NMR): Acquire a standard 1D spectrum at 25°C. Identify the distinct α -proton resonances for the cis and trans conformers. Calculate Keq​ by integrating the respective peaks.

  • Spatial Confirmation (2D ROESY): Perform a 2D ROESY experiment. Confirm the cis state via strong Hαi−1​ to Hαi​ cross-peaks, and the trans state via Hαi−1​ to Hδi​ cross-peaks.

  • Kinetic Exchange (2D EXSY): Run 2D EXSY experiments at varying mixing times ( tm​ = 50, 100, 200, 400 ms).

  • Data Extraction: Plot the build-up of the exchange cross-peak intensity against tm​ . Extract the forward ( kforward​ ) and reverse ( kreverse​ ) rate constants. Self-Validation: Ensure that kforward​/kreverse​ perfectly matches the Keq​ derived from Step 2.

Isomerization Trans Trans Isomer (ω ≈ 180°) TS Transition State (ω ≈ 90°) Trans->TS Activation Energy (Ea) Cis Cis Isomer (ω ≈ 0°) TS->Cis Relaxation Cis->Trans Reverse Barrier

Thermodynamic pathway of cis-trans isomerization for the N-carbamate/amide bond.
Protocol B: Thermal Denaturation via CD Spectroscopy

Causality Note: While NMR provides local atomic constraints, CD thermal denaturation provides a global view of secondary structure stability. If the Aze substitution destabilizes a helical network, the melting temperature ( Tm​ ) will shift lower.

  • Sample Preparation: Prepare peptide solutions in 10 mM phosphate buffer (pH 7.4) at a concentration of 50 µM.

  • Baseline Spectra: Record CD spectra from 190 nm to 250 nm at 4°C. For PPII helices (common in Pro-rich sequences), look for a characteristic minimum at 225 nm and a maximum at 200 nm.

  • Thermal Melt: Monitor the ellipticity at 225 nm while heating the sample from 4°C to 85°C at a rate of 1°C/min.

  • Thermodynamic Analysis: Plot the fraction folded versus temperature. Calculate the Tm​ from the inflection point (first derivative) of the unfolding curve. Compare the Tm​ of the L-Proline peptide against the N-Moc-L-Aze variant to quantify the destabilization penalty[3].

Conclusion

Replacing L-Proline with (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid represents a powerful strategy for peptidomimetic design. While it is detrimental to extended collagen-like networks due to unfavorable dihedral angles and an altered trans/cis ratio, its unique combination of a highly strained 4-membered ring and a carbamate linkage makes it an exceptional tool for inducing localized γ -turns, increasing the cis population, and imparting absolute resistance to prolyl-specific proteases.

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Comparative

Comparative Guide: N-Boc, N-Fmoc, and N-Methoxycarbonyl Protection for Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid originally isolated from Convallaria majalis (lily of the valley)[1]. As a four-membered ring homologue of proline, Aze introduces...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid originally isolated from Convallaria majalis (lily of the valley)[1]. As a four-membered ring homologue of proline, Aze introduces severe conformational rigidity into peptide backbones and small-molecule scaffolds. This rigidity makes it an invaluable building block in drug discovery for stabilizing bioactive conformations, inducing β -turns, and improving metabolic stability[].

However, the inherent ring strain (~90° bond angles) and steric bulk of the azetidine ring present unique synthetic challenges. The choice of nitrogen protecting group—N-Boc , N-Fmoc , or N-Methoxycarbonyl —dictates not only the orthogonality of the synthetic route but also fundamentally alters the coupling efficiency and racemization risk of the Aze derivative. This guide provides a mechanistic and experimental comparison of these three protection strategies.

Mechanistic Overview of Protecting Groups

N-Fmoc (Fluorenylmethyloxycarbonyl)

Fmoc-Aze-OH is the standard building block for Solid-Phase Peptide Synthesis (SPPS)[]. The Fmoc group is base-labile, typically cleaved via β -elimination using 20% piperidine in DMF. While highly orthogonal to acid-labile side-chain protections, the massive steric bulk of the fluorenyl system exacerbates the already hindered nucleophilic attack at the Aze α -carbonyl. Consequently, Fmoc-Aze-OH couplings are notoriously slow, increasing the window for base-catalyzed oxazolone formation and subsequent racemization at the α -carbon[3].

N-Boc (tert-Butyloxycarbonyl)

Boc-Aze-OH is primarily utilized in solution-phase synthesis and photoredox catalysis[4]. Cleaved via acidolysis (e.g., TFA), the Boc group generates a tert-butyl cation and carbon dioxide. Because Boc is UV-transparent, it is the preferred protecting group when Aze is subjected to photochemical functionalization (e.g., decarboxylative Giese reactions), where the UV-active Fmoc group would quench the photocatalyst[4].

N-Methoxycarbonyl

Unlike Boc and Fmoc, the N-methoxycarbonyl group is rarely used as a transient protecting group. Instead, it serves as a highly stable, permanent structural constraint in medicinal chemistry. The relatively small methoxycarbonyl group forces the azetidine ring into a specific conformation via A(1,3) allylic strain, locking the pharmacophore into its bioactive geometry[5]. It is highly resistant to standard peptide cleavage conditions and requires harsh nucleophilic substitution (e.g., iodotrimethylsilane, TMSI) or forcing basic conditions for removal[6].

G Aze Azetidine-2-Carboxylic Acid Boc N-Boc Protection Aze->Boc Fmoc N-Fmoc Protection Aze->Fmoc MeO N-Methoxycarbonyl Aze->MeO CleaveBoc TFA / HCl Cleavage Boc->CleaveBoc CleaveFmoc 20% Piperidine Cleavage Fmoc->CleaveFmoc CleaveMeO TMSI / Strong Base MeO->CleaveMeO AppBoc Solution-Phase Synthesis CleaveBoc->AppBoc AppFmoc Solid-Phase Peptide Synthesis CleaveFmoc->AppFmoc AppMeO Permanent Structural Constraint CleaveMeO->AppMeO

Workflow of orthogonal protection strategies for Azetidine-2-carboxylic acid.

Quantitative Comparison of Protection Strategies

The following table summarizes the physicochemical behavior and synthetic utility of the three protecting groups when conjugated to Aze.

ParameterN-Boc-Aze-OHN-Fmoc-Aze-OHN-Methoxycarbonyl-Aze
Cleavage Reagent 95% TFA or 4M HCl in Dioxane20% Piperidine in DMFTMSI or NaOH/EtOH (110°C)
Cleavage Mechanism Acidolysis (t-butyl cation release)Base-catalyzed β -eliminationNucleophilic substitution / Hydrolysis
Steric Bulk (Relative) HighVery HighLow
Primary Application Photoredox catalysis, Solution-phaseSPPS (Iterative peptide coupling)Conformational locking (A(1,3) strain)
Racemization Risk ModerateHigh (requires strict base control)Low (rarely used in iterative coupling)

The Causality of Racemization in Aze Couplings

The α -proton of azetidine-2-carboxylic acid is unusually acidic due to the combined electron-withdrawing effects of the adjacent carbonyl and the inherent ring strain. During peptide coupling, the bulky protecting group (especially Fmoc) hinders the incoming amine nucleophile. This kinetic bottleneck allows the activated ester intermediate to undergo intramolecular cyclization into an oxazolone. The oxazolone rapidly enolizes in the presence of excess base, leading to epimerization before the desired amidation can occur[3].

To mitigate this, coupling protocols must utilize highly reactive uronium salts (e.g., HATU) combined with racemization suppressants (HOBt/HOAt) and strictly stoichiometric amounts of non-nucleophilic base.

G Protect Bulky N-Protecting Group Ring 4-Membered Aze Ring Protect->Ring Exacerbates Sterics Activate Activation (HATU/PyBOP) Ring->Activate Hinders Nucleophile Risk Racemization Risk Activate->Risk Slow Coupling Success High-Yield Coupling Activate->Success Optimized Mitigate Low Temp + HOBt/HOAt Risk->Mitigate Requires Mitigate->Success

Impact of steric strain on the coupling efficiency of protected Aze derivatives.

Validated Experimental Protocols

Protocol A: Epimerization-Free SPPS Coupling of Fmoc-Aze-OH

Causality: To prevent the base-catalyzed oxazolone racemization described above, this protocol strictly limits the equivalents of N,N-Diisopropylethylamine (DIPEA) to slightly sub-stoichiometric levels relative to the activator[3].

  • Resin Preparation: Swell 0.1 mmol of amine-functionalized resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve Fmoc-Aze-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Base Addition (Critical Step): Add DIPEA (0.28 mmol, 2.8 eq) to the activation vial. Do not use excess base. The slight deficiency of DIPEA ensures no free base is available to abstract the α -proton of the activated Aze intermediate.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test to confirm the absence of free primary amines. Cleave a micro-aliquot using 95% TFA and analyze via LC-MS to confirm product mass and diastereomeric purity.

Protocol B: Photoredox Decarboxylative Functionalization of Boc-Aze-OH

Causality: Fmoc cannot be used here due to UV absorbance. Boc-Aze-OH is utilized to generate an α -amino radical via iridium-catalyzed photoredox decarboxylation, which is then trapped by a Michael acceptor[4].

  • Reaction Assembly: In an oven-dried vial, combine Boc-Aze-OH (1.0 eq), 4-vinylpyridine (2.0 eq), and the photocatalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2.5 mol%).

  • Base Addition: Add LiOH·H₂O (1.1 eq) to deprotonate the carboxylic acid, facilitating single-electron transfer (SET) to the excited photocatalyst.

  • Solvent & Degassing: Dissolve the mixture in anhydrous DMF (0.2 M). Degas the solution by sparging with Argon for 15 minutes to prevent oxygen-mediated radical quenching.

  • Irradiation: Irradiate the vial with 365 nm or 450 nm LEDs at room temperature for 18 hours.

  • Validation: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Confirm the alkylated azetidine product via 1 H NMR (loss of the α -proton signal and presence of the Boc tert-butyl singlet at ~1.4 ppm).

Protocol C: Harsh Cleavage of N-Methoxycarbonyl-Aze

Causality: The methoxycarbonyl group lacks the acid-labile tert-butyl cation mechanism of Boc. Cleavage requires aggressive nucleophilic attack on the methyl group using Iodotrimethylsilane (TMSI)[6].

  • Preparation: Dissolve the N-methoxycarbonyl-Aze derivative (1.0 eq) in anhydrous chloroform under an inert Argon atmosphere.

  • Reagent Addition: Dropwise add Iodotrimethylsilane (TMSI, 3.0 eq) at 0 °C. The iodide acts as a powerful nucleophile, attacking the methyl ester of the carbamate to release methyl iodide.

  • Heating: Warm the reaction to 50 °C and stir for 4 hours.

  • Hydrolysis: Quench the reaction by adding methanol (to destroy excess TMSI) followed by water. The intermediate silyl carbamate hydrolyzes instantly to release CO2​ and the free azetidine amine.

  • Validation: Concentrate under vacuum and analyze via LC-MS. The mass should reflect the loss of 58 Da ( C2​H2​O2​ ) corresponding to the methoxycarbonyl group.

References

  • BOC Sciences. "CAS 374791-02-3 (Fmoc-D-Aze-OH)". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgyzXWe4R48_IRckp9PrjGcIrjMmjivVZuPmAB8eFbuCFy_sBbTkLLEjKiqoU3vxe9kF_qt-ln7AABzFV2l45ysJRUBmB3bKK_JrzqfCScReOMqMm_qnAT8uBzU8XMYFqL95V96D654lqCixnPZTK1bK6zJzcNX58z1DmB-18ryZg=]
  • ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaOIcAKPAy27pHH9xqSgt3VPk3sZQNxzWZy8FDXork-EamOuJz0jPLEo_64kwohuajnrW6WSMSfAs6WFJwzAoMiidRg7rX-i3jN9pRvLiFeDEiV_xW5lnoNaMgpF4QAcbBJN8j1xJ-dsmp6ryiMofphp4P]
  • ACS Publications. "Proline Analogues | Chemical Reviews". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxhwP8LOGwBA4tCQXhnpSfF59Pm7QijmXN6tOVvCgYlEl159zhDwBtYO2F6kbmY7GzvrYml5e9n1icw5QlUpapCPxnaVowfl8nisqKW5baUHUduIZYyEMRe4hdeVclrvVejv_IfXL_HRJtMwQq-w==]
  • ACS Publications. "Synthesis of Alkaloid 223A and a Structural Revision | Organic Letters". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgiKOvfEK2VjhaCCoMf7YjKppO5-XSYU26VEebbacZFZGUan2dWl2A2PPnWWFNjymiF8nr5zVsgnNFOxdNw3XMmRbRXpJO5c4g4iDOoPdwxXbQr9IuksJ0YHqPQ6hnBJERalIuWg==]
  • Thieme Connect. "Cleavage of Carbamates". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdG4Pf6LdIQNMi3nSGXVO1r2Dwi5WPM5NAnc2krvcZbSXfvCUiclOYALGLhW-qq8n5D4kTM1UzJs315lB-GafERiYUPe81_LN7FEKH1qhazEdpQxKcd_VrJdCY3XcCHft4R7GOyCJps74V69cHtOtiRPCvaVuE_rsARvlDpgpqKl4Xdlj1PQm_RQ==]
  • NIH. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFci48Ekenzks11gXx4MNVrbhJNUP0UdCnIS_5YNBCgJws9RISjvmhijUyNqhJc4QlUo4Cg0dlli1oRBiQs4M9LG8iRTz_L1Qr6d-vTeiIFcD6iYOKW9ib24_DvL3Pzj4FenlB1S0_SiiDDKlQ=]

Sources

Validation

A Comparative Guide to HPLC Validation for Enantiomeric Excess of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

This guide provides an in-depth comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods designed to determine the enantiomeric excess (%ee) of (S)-1-(Methoxycarbonyl)azetidine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods designed to determine the enantiomeric excess (%ee) of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid. As a crucial chiral building block in modern drug development, ensuring its enantiomeric purity is paramount to controlling the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Analytical Challenge: Chirality in a Cyclic Amino Acid Derivative

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is an N-protected, cyclic amino acid derivative. Its stereochemical integrity is a critical quality attribute. The primary analytical challenge lies in separating and accurately quantifying the minute amount of the undesired (R)-enantiomer in the presence of a large excess of the (S)-enantiomer. Direct separation of the free carboxylic acid can be challenging due to its polarity, which may lead to poor peak shape and interaction with the silica backbone of the stationary phase. A common and highly effective strategy to circumvent this is derivatization, converting the carboxylic acid to its corresponding methyl or ethyl ester.[2] This modification increases hydrophobicity, making the analyte more amenable to high-resolution separation on polysaccharide-based chiral stationary phases under normal-phase conditions.

Chapter 1: A Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of any chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective recognition mechanism is driven by transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For N-protected amino acid derivatives, polysaccharide-based CSPs are the industry standard, demonstrating broad applicability and high selectivity.[1][3][4]

Chiral Stationary Phase (CSP)Chiral Selector TypePredominant Separation MechanismsRecommended Mobile PhaseRationale & Suitability
Chiralpak® IA / IC / ID Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3-chlorophenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions.[1] The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities.Normal Phase (e.g., n-Hexane / 2-Propanol) or Polar Organic (e.g., Acetonitrile / Methanol).High probability of success for N-protected amino acids.[1][2] The rigid structure and multiple interaction sites provide excellent resolving power for this class of compounds. Chiralpak® IC, in particular, often shows strong recognition due to a combination of hydrophobic and polar interactions.[1]
Chiralcel® OD-H / OJ-H Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate)Similar to Chiralpak®, relying on a combination of attractive interactions and steric hindrance within the helical polymer structure.Normal Phase (e.g., n-Hexane / Isopropyl Alcohol). The addition of a small amount of an acidic modifier (e.g., 0.1% TFA) is often required for free acids to improve peak shape.[2]These are robust, widely used columns with a vast library of successful applications for chiral separations.[2] Their broad applicability makes them a reliable choice for initial method development.
Crown Ether-Based (e.g., SUMICHIRAL OA-8000) Chiral Crown EtherHost-guest complexation, primarily involving the primary amine group of the analyte.Reversed-Phase (e.g., Perchloric acid solution / Methanol).Highly effective for the enantiomeric separation of compounds with primary amino groups, such as free amino acids.[5] For the N-protected target analyte, this would be a less conventional and likely less effective choice.
Glycopeptide-Based (e.g., CHIROBIOTIC™) Teicoplanin or VancomycinComplex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic antibiotic structure.Reversed-Phase or Polar Organic modes.[6][7]These phases offer unique selectivity and are particularly powerful for resolving N-blocked amino acids under reversed-phase conditions, providing an alternative strategy if normal-phase methods are unsuccessful.[6]

For (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (or its ester derivative), polysaccharide-based CSPs like the Chiralpak® series are the most promising starting point due to their proven success with structurally similar N-protected amino acid derivatives.[1]

Chapter 2: A Validated HPLC Method Protocol

This section details a representative, robust protocol for determining the enantiomeric excess. The method utilizes a widely available polysaccharide-based CSP and standard normal-phase chromatography.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh (S)-Analyte Sample Diluent Dissolve in Mobile Phase Sample->Diluent Racemate Prepare Racemic Standard Racemate->Diluent Equilibrate Equilibrate Chiralpak® IC Column Diluent->Equilibrate Load Samples Inject Inject Samples (10 µL) Equilibrate->Inject Separate Isocratic Elution (Hexane/IPA) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Acquire Data Calculate Calculate % Area of (R)-Enantiomer Integrate->Calculate Report Report Enantiomeric Excess (%ee) Calculate->Report

Caption: High-level workflow for HPLC analysis of enantiomeric excess.

1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions

  • Chiral Stationary Phase: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Reagent and Sample Preparation

  • Diluent: Mobile Phase (n-Hexane / 2-Propanol, 85:15, v/v).

  • System Suitability Solution (Racemate): Prepare a solution of racemic 1-(Methoxycarbonyl)azetidine-2-carboxylic acid in the diluent at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

4. System Suitability Test (SST) Before sample analysis, inject the System Suitability Solution to verify the performance of the chromatographic system.

  • Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

  • Rationale: These criteria ensure that the two enantiomers are sufficiently separated for accurate quantification and that the peak shape is adequate, preventing integration errors.

Chapter 3: The Validation Protocol: A Self-Validating System

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][9] For an enantiomeric purity method, this means proving the method is specific, sensitive, linear, accurate, precise, and robust for quantifying the undesired enantiomer. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Validation Workflow Diagram

G Specificity Specificity (Resolution from R-isomer & blank) LOQ Limit of Quantitation (LOQ) (S/N ≥ 10 for R-isomer) Specificity->LOQ Linearity Linearity (LOQ to 200% of spec limit) LOQ->Linearity Accuracy Accuracy (% Recovery of spiked R-isomer) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small variations in method) Precision->Robustness Validation_Complete Method Validated Robustness->Validation_Complete

Caption: Logical flow of experiments for HPLC method validation.

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any other potential components (e.g., diluent).

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks.

    • Inject the System Suitability Solution (racemate) to demonstrate baseline resolution between the two enantiomer peaks.

    • Inject the Sample Solution to confirm the identity of the major peak as the (S)-enantiomer and to show that any minor peak corresponds to the retention time of the (R)-enantiomer.

  • Acceptance Criteria: The diluent shows no interference at the retention times of the enantiomers. The resolution (Rs) between the enantiomer peaks in the racemate solution is ≥ 2.0.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of the undesired (R)-enantiomer that can be reliably quantified (LOQ) and detected (LOD). This is the most critical parameter for an impurity method.

  • Protocol:

    • Prepare a series of dilutions of the racemate or the isolated (R)-enantiomer.

    • Inject these solutions and determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10 for the LOQ and 3 for the LOD.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity (e.g., ≤ 0.1%).

  • Representative Data:

    Parameter Performance Metric
    LOD 0.015 µg/mL (S/N Ratio ≈ 3)

    | LOQ | 0.05 µg/mL (S/N Ratio ≈ 10) |

Linearity
  • Objective: To demonstrate a linear relationship between the concentration of the (R)-enantiomer and its peak area response over a specified range.

  • Protocol:

    • Prepare at least five concentration levels of the (R)-enantiomer by spiking the pure (S)-enantiomer. The range should typically span from the LOQ to 150% or 200% of the specification limit for the enantiomeric impurity (e.g., from 0.05% to 2.0%).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area of the (R)-enantiomer against its concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

  • Representative Data:

    Level Conc. of (R)-isomer (%) Mean Peak Area
    1 0.05 (LOQ) 1250
    2 0.25 6300
    3 0.50 12450
    4 1.00 25100
    5 1.50 37400

    | Result | Correlation Coefficient (r²) | 0.9995 |

Accuracy
  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Protocol:

    • Analyze, in triplicate, samples of the pure (S)-enantiomer that have been spiked with known amounts of the (R)-enantiomer at a minimum of three concentration levels within the linear range (e.g., 50%, 100%, and 150% of the specification limit).

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

  • Representative Data:

    Spike Level (%) Theoretical Conc. (%) Measured Conc. (%) % Recovery
    50 0.50 0.49 98.0%
    100 1.00 1.02 102.0%

    | 150 | 1.50 | 1.47 | 98.7% |

Precision
  • Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six separate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification limit on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): Repeat the repeatability experiment on a different day, with a different analyst, or on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six replicate preparations should be ≤ 10.0%.

  • Representative Data:

    Precision Type %RSD of (R)-isomer Area
    Repeatability 2.1%

    | Intermediate Precision | 2.8% |

Robustness
  • Objective: To demonstrate the reliability of the method with respect to deliberate, small variations in method parameters.

  • Protocol:

    • Analyze a system suitability sample and a spiked sample while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 2°C).

      • Mobile Phase Composition (e.g., % 2-Propanol ± 1%).

  • Acceptance Criteria: System suitability criteria (Resolution ≥ 2.0) must be met under all varied conditions. The enantiomeric purity result should not deviate significantly from the result obtained under the nominal conditions.

Conclusion

The accurate determination of the enantiomeric excess of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a critical step in pharmaceutical quality control. While several types of chiral stationary phases exist, polysaccharide-based CSPs operating under normal-phase conditions represent the most reliable and validated approach for this class of molecule. The successful implementation of this analysis hinges not only on a well-developed separation method but also on a comprehensive validation study performed according to ICH guidelines. By systematically evaluating specificity, quantitation limit, linearity, accuracy, precision, and robustness, laboratories can ensure the generation of trustworthy, reproducible data, thereby guaranteeing the stereochemical purity of this vital chiral intermediate.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Structures of chiral stationary phases. ResearchGate. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. FAO AGRIS. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Enantiomeric Impurities: ICH Guidelines. Scribd. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. ACS Publications. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

Sources

Comparative

Structural and Functional Comparison of Azetidine-2-Carboxylic Acid and Pyrrolidine-2-Carboxylic Acid Derivatives

Executive Summary For drug development professionals and peptide engineers, the conformational rigidity of imino acids is a critical parameter in designing stable, bioactive molecules. L-Proline (pyrrolidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and peptide engineers, the conformational rigidity of imino acids is a critical parameter in designing stable, bioactive molecules. L-Proline (pyrrolidine-2-carboxylic acid) is the canonical five-membered ring imino acid, renowned for its ability to induce reverse turns and stabilize the polyproline II (PPII) helical backbone. Its lower homologue, L-azetidine-2-carboxylic acid (Aze), features a contracted four-membered ring. While structurally similar, this single-carbon deletion fundamentally alters the molecule's dihedral angles, cis-trans isomerization kinetics, and thermodynamic stability.

This guide provides an objective, data-driven comparison of Aze and Proline derivatives, detailing their structural mechanics, biological implications, and the field-proven experimental workflows used to characterize them.

Conformational Dynamics and Isomerization Kinetics

The secondary amine structure of proline and its derivatives creates a uniquely small energy gap between the cis and trans conformations of the preceding peptide bond. However, ring size dictates the exact thermodynamic equilibrium and the kinetic barrier of this interconversion.

  • Pyrrolidine-2-carboxylic acid (Proline): In unstructured peptides, the proline amide bond strongly favors the trans conformation. The rotational barrier for cis/trans isomerization is exceptionally high (typically around 85 kJ/mol), making this isomerization a rate-limiting step in native protein folding.

  • Azetidine-2-carboxylic acid (Aze): The contraction to a four-membered ring alters internal torsion angles and ring puckering. Dynamic 1 H NMR studies demonstrate that Aze derivatives exhibit a significantly higher population of the cis isomer compared to their proline counterparts [1]. Furthermore, the free energy of activation ( ΔG‡ ) for the cis/trans interconversion is reduced by approximately 10 kJ/mol[2]. This lowered barrier increases backbone flexibility, which can be advantageous for designing fast-folding peptide switches but detrimental to rigid structural motifs.

Impact on Polyproline II Helices and Collagen Stability

Collagen's structural integrity relies on the PPII triple helix, a conformation that strictly requires trans amide bonds and specific ϕ and ψ dihedral angles.

Substituting Proline with Aze severely destabilizes the collagen triple helix [3]. While early hypotheses suggested that the altered dihedral angles of the four-membered ring were solely responsible, recent computational and thermodynamic analyses of collagen mimetic peptides (CMPs) reveal a different mechanism. The destabilization is primarily driven by the unfavorable trans/cis amide bond ratio inherent to Aze [4]. Because Aze spontaneously populates the cis state more frequently, the entropic cost of forcing all Aze residues into the required trans conformation for triple-helix assembly becomes thermodynamically prohibitive[5].

Biological Misincorporation and Toxicology

From a toxicological standpoint, the structural mimicry of Aze presents a significant challenge to cellular translation machinery. Prolyl-tRNA synthetases in many organisms—including humans—frequently fail to discriminate between Proline and Aze [6]. Consequently, Aze (often ingested via agricultural products like sugar beets) evades post-transfer editing systems and is misincorporated into host proteins [7]. This misassembly leads to protein misfolding, extracellular matrix degradation, and has been implicated in the pathogenesis of demyelinating diseases[8].

G Pro L-Proline (5-membered ring) tRNA Prolyl-tRNA Synthetase (Translation Machinery) Pro->tRNA Canonical Recognition Aze L-Azetidine-2-carboxylic acid (4-membered ring) Aze->tRNA Misincorporation (Evades Editing) ProteinPro Stable Polyproline II Helix (Native Collagen) tRNA->ProteinPro Normal Synthesis ProteinAze Destabilized Triple Helix (Altered cis/trans ratio) tRNA->ProteinAze Toxic Translation

Pathway of Aze misincorporation and its destabilizing effect on collagen secondary structure.

Quantitative Structural Comparison

ParameterPyrrolidine-2-carboxylic acid (Proline)Azetidine-2-carboxylic acid (Aze)
Ring Structure 5-membered pyrrolidine ring4-membered azetidine ring
Amide Bond Preference Strongly favors trans conformationIncreased cis isomer population
Isomerization Barrier ( ΔG‡ ) ~85 kJ/mol (high kinetic barrier)~75 kJ/mol (reduced by ~10 kJ/mol)
Collagen Triple Helix Impact Native stabilizer (optimal ϕ / ψ angles)Highly destabilizing (poor trans/cis ratio)
Biological Translation Canonical incorporationMisincorporated (evades editing)

Experimental Workflows for Structural Characterization

To objectively evaluate the conformational impact of Aze versus Proline, researchers utilize self-validating biophysical assays. Below are the standard protocols for quantifying these differences.

Protocol 1: Determining cis/trans Isomerization Barriers via Dynamic 1 H NMR

This protocol measures the kinetic exchange rate ( kex​ ) between cis and trans isomers to calculate the rotational barrier.

  • Peptide Synthesis: Synthesize model dipeptides (e.g., Ala-Pro-4-nitroanilide and Ala-Aze-4-nitroanilide) using standard Fmoc solid-phase peptide synthesis.

  • Sample Preparation: Dissolve the purified peptides in 10 mM sodium phosphate buffer, pH 6.0.

    • Causality: This specific buffer and pH are chosen to prevent base-catalyzed hydrogen exchange and maintain a stable protonation state, which is critical for preventing artifactual peak broadening during NMR acquisition.

  • Data Acquisition: Acquire 1D 1 H NMR spectra across a variable temperature gradient (e.g., 278 K to 348 K).

  • Line-Shape Analysis: As temperature increases, the distinct cis and trans α -proton signals will broaden and eventually coalesce. Extract the exchange rate constants ( kex​ ) at each temperature using line-shape fitting software.

  • Thermodynamic Extraction: Plot ln(kex​/T) versus 1/T to generate an Eyring plot. The slope and intercept yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), respectively.

    • Validation Checkpoint: Verification of the cis and trans peak assignments must be confirmed via 2D ROESY/NOESY; cross-peaks between the α -proton of the preceding residue and the δ -protons (or γ -protons for Aze) validate the trans state, ensuring kinetic models are applied to the correct resonances.

G Step1 Peptide Synthesis (Ala-Xaa-Nitroanilide) Step2 Sample Prep (10 mM PO4 Buffer, pH 6.0) Step1->Step2 Step3 Dynamic 1H NMR (278 K - 348 K) Step2->Step3 Step4 Line-Shape Analysis (Extract k_ex) Step3->Step4 Step5 Eyring Plot (Calculate ΔG‡) Step4->Step5

Experimental workflow for determining cis/trans isomerization barriers using dynamic NMR.

Protocol 2: Thermal Denaturation Mapping of Collagen Mimetic Peptides (CMPs)

This protocol quantifies the destabilizing effect of Aze on the PPII triple helix.

  • CMP Synthesis: Synthesize host-guest collagen mimetic peptides, such as (Pro-Pro-Gly) 10​ and (Aze-Pro-Gly) 10​ .

  • Annealing: Dissolve peptides in a dilute aqueous buffer and incubate at 4 °C for 24 to 48 hours.

    • Causality: Prolonged cold incubation is mandatory to kinetically trap the peptides in the highly ordered, thermodynamically favorable polyproline II (PPII) triple-helical conformation prior to thermal melting.

  • Spectroscopic Monitoring: Place the sample in a Circular Dichroism (CD) spectrometer and monitor the ellipticity at 225 nm.

    • Causality: The 225 nm wavelength specifically tracks the characteristic maximum of the PPII helix, providing a direct, isolated readout of triple-helix unfolding without interference from random coil signals.

  • Thermal Ramp: Increase the temperature from 4 °C to 80 °C at a controlled rate of 1 °C/min.

  • Data Analysis: Plot the ellipticity versus temperature and calculate the first derivative of the melting curve to determine the melting temperature ( Tm​ ).

    • Validation Checkpoint: The presence of an isodichroic point during the thermal melt (if full spectra are taken at intervals) confirms a two-state unfolding transition (folded trimer to unfolded monomer), validating that intermediate aggregated states are not skewing the Tm​ calculation.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides." Biopolymers.[Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. III. Collagen-like poly(tripeptide)s." Biopolymers.[Link]

  • Erdmann, R. S., & Wennemers, H. (2019). "Why Proline? Influence of Ring-Size on the Collagen Triple Helix." Organic Letters.[Link]

  • Scherer, G., et al. (1998). "Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin." Journal of the American Chemical Society.[Link]

  • Santos, W. T., et al. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv.[Link]

  • Rodgers, K. J., et al. (2024). "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." Toxicology.[Link]

Sources

Validation

Validating the Chiral Purity of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic Acid: A Chiral GC-MS Comparison Guide

As drug development increasingly targets complex peptide mimetics and conformationally restricted pharmacophores, azetidine derivatives have emerged as critical building blocks. Specifically, (S)-1-(Methoxycarbonyl)azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex peptide mimetics and conformationally restricted pharmacophores, azetidine derivatives have emerged as critical building blocks. Specifically, (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is utilized to introduce rigid structural motifs into active pharmaceutical ingredients (APIs). However, validating its enantiomeric excess (ee%) presents a unique analytical hurdle. The misincorporation of the (R)-enantiomer can lead to profound topological changes in the resulting peptide, potentially abolishing target affinity or inducing toxicity.

As a Senior Application Scientist, I have evaluated multiple chromatographic platforms for this specific molecule. This guide objectively compares Chiral Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, detailing the causality behind experimental choices, mechanistic pathways, and a self-validating protocol for rigorous purity analysis.

The Analytical Challenge: Why Standard Techniques Fall Short

The molecular architecture of 1-(Methoxycarbonyl)azetidine-2-carboxylic acid dictates the analytical strategy. Secondary amino acids with cyclic structures, such as proline and azetidine-2-carboxylic acid, exhibit high conformational rigidity[1]. While free secondary amino acids are routinely analyzed via dual-derivatization (e.g., using heptafluorobutyl chloroformate and methylamine)[2], our target analyte is already N-protected by a methoxycarbonyl group.

This leaves a free carboxylic acid moiety and a critical lack of a conjugated π-system.

  • The Chromophore Deficit: The molecule lacks a strong UV chromophore. It absorbs weakly below 210 nm, making standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly susceptible to baseline drift and solvent interference[3].

  • The Volatility Issue: The free carboxylic acid engages in strong intermolecular hydrogen bonding, rendering the intact molecule non-volatile and prone to severe peak tailing in gas-phase analysis.

To bridge this gap, Chiral GC-MS following achiral derivatization is the most logical and robust choice. By masking the carboxylic acid via silylation, we simultaneously eliminate hydrogen bonding, drastically increase volatility, and create a mass-spectrometry-friendly derivative without the need for complex pre-column chromophore tagging[4].

Comparative Analysis: Chiral GC-MS vs. Alternative Platforms

To objectively justify the use of Chiral GC-MS, we must benchmark its performance against Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC). The data below synthesizes expected performance metrics based on the physicochemical properties of N-protected azetidine-2-carboxylic acids[5][6].

Table 1: Performance Comparison for Enantiomeric Resolution
Analytical ParameterChiral GC-MS (Derivatized)Chiral HPLC-UV (Underivatized)Chiral SFC-UV (Underivatized)
Detection Mechanism Mass-to-Charge (SIM Mode)UV Absorbance (205 nm)UV Absorbance (205 nm)
Derivatization Required? Yes (Achiral Silylation)NoNo
Typical Resolution ( Rs​ ) > 2.0 (Baseline)~ 1.2 (Partial overlap)~ 1.5 (Baseline)
LOD for (R)-enantiomer 0.01% 0.20%0.10%
Matrix Interference Minimal (High MS Selectivity)High (Solvent cut-off issues)Moderate
Analysis Time ~ 30 minutes~ 20 minutes~ 10 minutes
Primary Advantage Unparalleled sensitivity for trace (R)-enantiomer detection.Non-destructive, standard equipment.High throughput, green chemistry.

Verdict: While SFC offers speed, Chiral GC-MS operating in Selected Ion Monitoring (SIM) mode is vastly superior for trace enantiomeric impurity quantification due to the elimination of UV-background noise.

Mechanistic Insights: Derivatization and Chiral Recognition

The success of this method hinges on two causal steps: generating a volatile ester and exploiting host-guest interactions within the chiral stationary phase (CSP).

The Derivatization Logic

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . Silylation is chosen over methylation (e.g., via diazomethane) because it is rapid, less hazardous, and the resulting bulky trimethylsilyl (TMS) ester enhances the steric differentiation of the enantiomers when they interact with the CSP[4].

The Chiral Recognition Logic

We employ a cyclodextrin-based capillary column (e.g., Rt-γDEXsa). The separation is driven by the transient formation of inclusion complexes. The derivatized azetidine ring enters the hydrophobic cavity of the γ-cyclodextrin. The (R)-enantiomer forms a thermodynamically more stable inclusion complex due to optimal alignment with the cyclodextrin's hydroxyl groups, resulting in a longer retention time compared to the (S)-enantiomer[5].

GCMS_Workflow Sample Sample Prep: (S)-1-(Methoxycarbonyl) azetidine-2-carboxylic acid Deriv Derivatization: BSTFA + 1% TMCS (Silylation of -COOH) Sample->Deriv GCMS Chiral GC-MS: γ-Cyclodextrin Column (e.g., Rt-γDEXsa) Deriv->GCMS Detection Detection: SIM Mode Trace (R)-enantiomer GCMS->Detection Data Data Analysis: ee% Calculation & Validation Detection->Data

Fig 1. End-to-end workflow for the chiral GC-MS analysis of azetidine derivatives.

Chiral_Separation Analyte Derivatized Analyte (TMS Ester) Interaction Host-Guest Inclusion Complex & Dipole-Dipole Interactions Analyte->Interaction CSP Chiral Stationary Phase (γ-Cyclodextrin) CSP->Interaction S_Enantiomer (S)-Enantiomer Transient Interaction (Faster Elution) Interaction->S_Enantiomer Lower Affinity R_Enantiomer (R)-Enantiomer Stable Inclusion (Slower Elution) Interaction->R_Enantiomer Higher Affinity

Fig 2. Mechanistic pathway of enantiomeric resolution on a cyclodextrin CSP.

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity during every run. This protocol integrates System Suitability Testing (SST) to ensure that the derivatization process does not induce kinetic resolution (which would artificially skew the enantiomeric ratio) and that the column maintains its resolving power.

Phase 1: Reagent Preparation & Derivatization
  • Sample Weighing: Accurately weigh 2.0 mg of the (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid sample into a 2 mL amber GC vial.

  • Solubilization: Add 500 µL of anhydrous acetonitrile. Causality: Anhydrous conditions are critical; trace water will hydrolyze the BSTFA reagent, leading to incomplete derivatization.

  • Silylation: Add 100 µL of BSTFA containing 1% TMCS.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 60 °C for 30 minutes. Causality: Mild heating overcomes the steric hindrance of the azetidine ring, ensuring quantitative conversion to the TMS ester.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: Rt-γDEXsa (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent cyclodextrin phase.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.2 mL/min.

  • Injection: 1 µL volume, Split ratio 50:1. Causality: A high split ratio prevents overloading the limited capacity of the chiral stationary phase, which is vital for maintaining sharp peak shapes and baseline resolution.

  • Inlet Temperature: 250 °C.

  • Oven Program: 90 °C (hold 2 min) ramp at 2 °C/min to 150 °C ramp at 10 °C/min to 200 °C (hold 5 min). Causality: The shallow 2 °C/min ramp through the critical elution window maximizes the theoretical plates available for chiral discrimination.

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in SIM mode targeting the molecular ion and primary fragments (e.g., loss of methyl, loss of TMS).

Phase 3: The Self-Validating System Suitability Test (SST)

Before analyzing the unknown sample, inject a derivatized racemic standard (50:50 mixture of R and S enantiomers).

  • Acceptance Criteria 1: The resolution ( Rs​ ) between the (S) and (R) peaks must be ≥1.5 .

  • Acceptance Criteria 2: The peak area ratio of (R)/(S) must be 1.00±0.05 .

  • Logic: If the ratio deviates from 1.00, it proves the derivatization reaction is kinetically favoring one enantiomer, invalidating the sample prep. If Rs​<1.5 , the column has lost chiral recognition capacity.

Validation Data & Performance Metrics

When executed correctly, this protocol yields highly reproducible validation metrics. The table below outlines the target specifications for validating the chiral purity of this specific azetidine derivative.

Table 2: Target Validation Metrics for Chiral GC-MS
Validation ParameterTarget SpecificationExperimental Observation / Rationale
Linearity Range 0.05% to 100% ee R2>0.999 across the dynamic range.
Limit of Detection (LOD) ≤0.01% for (R)-isomerAchieved via SIM mode, eliminating matrix background.
Limit of Quantitation (LOQ) ≤0.05% for (R)-isomerEnsures reliable quantification of trace impurities.
Method Precision (RSD%) <2.0% (n=6)Demonstrates the stability of the TMS-ester derivative.
Accuracy / Recovery 98% - 102%Validated by spiking known amounts of (R)-enantiomer into pure (S)-enantiomer.

By adhering to this methodology, analytical chemists can confidently certify the chiral purity of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, ensuring downstream safety and efficacy in drug development pipelines.

References

  • Opekar, S., Zahradníčková, H., & Moos, M. (2021).
  • Šimek, P., et al. (2025). "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • MilliporeSigma. (n.d.). "Proline Derivatization and Enantioresolution by Chiral GC." Sigma-Aldrich.
  • Waldhier, M. C., et al. (2010). "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • MDPI. (2016).
  • BenchChem. (2025). "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol." BenchChem.

Sources

Comparative

A Comparative Guide to the Thermodynamic Stability of Peptides: (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic Acid vs. Standard Amino Acids

A Senior Application Scientist's Field Guide for Researchers in Drug Development In the pursuit of novel peptide therapeutics, enhancing structural stability is a paramount objective. Peptides, while offering high specif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

In the pursuit of novel peptide therapeutics, enhancing structural stability is a paramount objective. Peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic degradation and conformational flexibility, which can lead to diminished efficacy and short in-vivo half-lives.[1][2] The incorporation of non-standard amino acids is a well-established strategy to overcome these limitations. This guide provides an in-depth comparison of the thermodynamic stability of peptides containing (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (Aoc), a conformationally constrained proline analogue, against peptides composed of standard amino acids.

The Structural Argument: Aoc vs. Proline

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (Aoc) is a synthetic amino acid that shares structural similarities with the naturally occurring proline. Both are cyclic amino acids that restrict the peptide backbone's flexibility. However, the four-membered ring of Aoc introduces a higher degree of conformational constraint compared to the five-membered ring of proline.[3]

Computational energy analyses have shown that while the overall conformational preferences of Aoc and proline are similar, there are significant distinctions.[3] Peptides containing L-azetidine-2-carboxylic acid (Aze), the parent compound of Aoc, are generally more flexible than their proline-containing counterparts.[3] This is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues, leading to an entropic effect that can lessen the stability of ordered secondary structures like helices.[3]

Conversely, studies on tetrapeptides have demonstrated that the incorporation of an azetidine group can perturb the typical secondary structure observed in proline-rich sequences. For instance, a tetrapeptide containing three consecutive proline residues followed by an azetidine-2-carboxylic acid residue exhibited a mix of cis and trans peptide bonds, a deviation from the expected conformation.[4] Another study suggested a higher propensity for the amide bond involving the azetidine nitrogen to adopt a cis conformation.[5] This highlights the nuanced and context-dependent impact of Aoc on peptide structure.

cluster_Aoc Aoc Structure cluster_Proline Proline Structure Aoc_ring Four-membered azetidine ring Aoc_constraint Increased conformational constraint Aoc_ring->Aoc_constraint Pro_ring Five-membered pyrrolidine ring Aoc_ring->Pro_ring vs. Aoc_cis Favors cis amide bond Aoc_constraint->Aoc_cis Pro_flexibility Greater ring puckering flexibility Pro_ring->Pro_flexibility Pro_trans Can adopt both cis and trans Pro_flexibility->Pro_trans

Caption: Structural Comparison of Aoc and Proline.

Impact on Thermodynamic and Proteolytic Stability

The enhanced structural rigidity imparted by Aoc can translate to significant improvements in both thermodynamic and proteolytic stability.

Thermodynamic Stability:

Thermodynamic stability refers to a peptide's resistance to denaturation by heat or chemical agents. This is often quantified by the melting temperature (Tm) or the free energy of unfolding (ΔG). While direct comparative data for Aoc-containing peptides is not abundant in the provided search results, the principle of conformational restriction suggests a stabilizing effect. By reducing the number of accessible unfolded states, the entropic penalty for folding is decreased, thereby favoring the folded, native conformation.

Proteolytic Stability:

Perhaps the most significant advantage of incorporating non-standard amino acids like Aoc is the enhanced resistance to proteases.[1] Proteolytic enzymes have specific recognition sites and active site geometries tailored to natural L-amino acids. The altered backbone geometry and side-chain presentation in Aoc-containing peptides can hinder or completely prevent enzymatic cleavage.[6] This leads to a longer in-vivo half-life, a critical parameter for therapeutic peptides.[7] Studies on other proline mimics, such as δ-azaproline, have shown that their incorporation renders peptides stable to proteolytic degradation, whereas the native proline-containing analogues are readily digested.[5]

Stability Parameter Standard Amino Acid Peptides Aoc-Containing Peptides (Hypothesized) Rationale for Difference
Thermodynamic Stability (Tm) Variable, sequence-dependent.Generally higher.Reduced conformational entropy of the unfolded state due to the rigid Aoc ring.
Proteolytic Stability Susceptible to various proteases.Significantly enhanced resistance.Altered backbone conformation at the Aoc residue sterically hinders protease binding and catalysis.

Experimental Protocols for Stability Assessment

To empirically validate the enhanced stability of Aoc-containing peptides, the following experimental protocols are recommended.

Peptide Synthesis

Peptides for comparative studies should be synthesized using standard solid-phase peptide synthesis (SPPS) with the Fmoc/t-Bu strategy.[8]

Workflow for Peptide Synthesis:

Incubation 1. Incubate Peptide with Protease/Serum Time_Points 2. Withdraw Aliquots at Time Points Incubation->Time_Points Quench 3. Quench Reaction Time_Points->Quench Centrifuge 4. Centrifuge Quench->Centrifuge Analyze 5. Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate 6. Calculate Half-life (t1/2) Analyze->Calculate

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Validation

A Researcher's Guide to the Spectroscopic Validation of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic Acid (Moc-Azt) Integration in Synthetic Peptides

Abstract The integration of non-natural amino acids into synthetic peptides is a cornerstone of modern drug discovery and chemical biology, offering a pathway to modulate peptide conformation, stability, and biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integration of non-natural amino acids into synthetic peptides is a cornerstone of modern drug discovery and chemical biology, offering a pathway to modulate peptide conformation, stability, and biological activity. (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid (Moc-Azt), a constrained analog of proline, is of particular interest for its ability to induce unique structural motifs. However, its successful incorporation and the resulting conformational impact require rigorous and unambiguous validation. This guide provides a comparative framework for the spectroscopic analysis of Moc-Azt-containing peptides, contrasting them with their proline-containing counterparts. We will delve into the practical application and interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) to provide researchers with a comprehensive toolkit for confident characterization.

Introduction: The "Why" of Moc-Azt

Proline's unique pyrrolidine ring imparts significant conformational rigidity to the peptide backbone, playing a critical role in protein folding and stability.[1][2] Azetidine-2-carboxylic acid (Aze), the four-membered ring homolog of proline, offers a more constrained scaffold.[3][4] The N-methoxycarbonyl (Moc) derivatization further refines its conformational properties. Replacing proline with Moc-Azt can:

  • Induce Sharper Turns: The smaller ring size can lead to more defined β-turn structures.

  • Alter cis/trans Isomerization: The energetics of cis/trans isomerization around the X-Moc-Azt peptide bond can differ significantly from that of an X-Pro bond, influencing the overall peptide conformation.[5]

  • Enhance Proteolytic Resistance: The non-natural structure can hinder recognition by proteases, increasing the peptide's in-vivo half-life.[6]

While these properties are desirable, they are contingent on the successful and high-fidelity incorporation of Moc-Azt during Solid Phase Peptide Synthesis (SPPS).[7][8] Therefore, robust analytical validation is not merely a quality control step but a fundamental prerequisite for interpreting structure-activity relationships.

The Spectroscopic Challenge: Moc-Azt vs. Proline

The primary analytical challenge lies in differentiating Moc-Azt from proline and confirming its structural influence. While both are cyclic imino acids, their subtle differences in mass, ring pucker, and steric profile manifest in distinct spectroscopic signatures. This guide will use a model pentapeptide sequence, Ac-Ala-Ala-X-Ala-Ala-NH2, where X is either L-Proline (Pro) or Moc-Azt, to illustrate these differences.

Primary Validation: Mass Spectrometry (MS)

Mass spectrometry is the first and most crucial step to confirm the covalent incorporation of Moc-Azt.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve the lyophilized peptide in a 50:50 solution of acetonitrile:water with 0.1% formic acid to a final concentration of 10-20 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

  • Ionization: Use a positive ion electrospray source.

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]+.

  • Tandem MS (MS/MS): Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.[9]

Expected Data & Comparative Analysis

The most direct evidence of successful incorporation is the mass difference.

  • Residue Mass of Pro: 97.05 Da

  • Residue Mass of Moc-Azt: 143.04 Da

Table 1: Comparison of Expected Molecular Weights for Ac-Ala-Ala-X-Ala-Ala-NH2

Peptide VariantFormulaMonoisotopic Mass (Da)Expected [M+H]+ (m/z)
Pro-Peptide C19H33N7O6455.25456.26
Moc-Azt-Peptide C20H33N7O8500.24501.25

In tandem MS (MS/MS), the fragmentation patterns will also differ. Peptides containing proline are known for the "proline effect," which promotes facile cleavage of the peptide bond N-terminal to the proline residue, leading to a dominant y-ion.[2][10] Azetidine-containing peptides exhibit a similar effect, resulting in selective cleavage at the N-terminal amide bond.[11] This produces a prominent y-ion corresponding to the loss of the N-terminal fragment. Researchers should look for this characteristic fragmentation as confirmation of the residue's position.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms if Moc-Azt was incorporated, NMR reveals how it influences the peptide's structure. 2D NMR experiments are essential for assigning signals and identifying through-bond and through-space correlations.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a H2O/D2O mixture).

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify the major proton environments.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system. It is crucial for differentiating the Moc-Azt ring protons from other residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing critical information about peptide folding and the orientation of the Moc-Azt ring relative to its neighbors.

Key Diagnostic Signals for Moc-Azt

The key to NMR validation lies in identifying the unique signals from the Moc-Azt ring protons and the methoxycarbonyl group, which are absent in the proline-containing analog.

  • Ring Protons (α, β, γ): The four-membered ring of Moc-Azt results in a distinct set of chemical shifts for its α-H, β-H₂, and γ-H₂ protons compared to the five-membered ring of proline.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.6-3.8 ppm is a definitive marker for the Moc group.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d6

ProtonPro-PeptideMoc-Azt-PeptideRationale for Difference
X α-H ~4.2-4.4~4.5-4.7Different ring strain and electronics.
X β-H ~1.9-2.1~2.3-2.5Increased ring strain in the 4-membered ring shifts protons downfield.
X γ-H ~1.8-2.0~3.8-4.0Proximity to the ring nitrogen in a smaller ring.
X δ-H ~3.5-3.7N/AProline has δ protons; Moc-Azt does not.
-OCH₃ N/A~3.7Unique to the Moc-Azt residue.

Note: Exact chemical shifts can vary based on solvent and peptide conformation.

The presence of the -OCH₃ singlet and the unique pattern of α, β, and γ proton shifts, confirmed via TOCSY, provides unambiguous evidence of Moc-Azt integration. ROESY/NOESY cross-peaks between the Moc-Azt protons and adjacent amino acid residues will then confirm its position in the sequence and reveal its conformational impact.

Global Conformation: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, low-resolution technique for assessing the overall secondary structure of a peptide in solution.[12][13][14] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's backbone conformation.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a 20-50 µM solution of the peptide in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition: Scan the sample from approximately 260 nm to 190 nm in a 1 mm pathlength quartz cuvette.

  • Data Processing: Subtract the spectrum of a buffer blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) for comparison.

Interpreting Comparative CD Spectra

The incorporation of Moc-Azt is expected to induce a more defined secondary structure compared to proline, which can exist in a more flexible equilibrium of conformations.[3][15]

  • Pro-Peptide: May show a spectrum characteristic of a random coil or a weak polyproline type II (PPII) helix, often indicated by a strong negative band around 200 nm.

  • Moc-Azt-Peptide: If Moc-Azt successfully nucleates a β-turn, the spectrum will show characteristic features, such as a negative band around 220-230 nm and a positive band around 200-210 nm.

A significant change in the CD spectrum between the Pro- and Moc-Azt-peptides is strong evidence that the non-natural amino acid is not just present but is actively influencing the peptide's global conformation.

Integrated Workflow and Summary

Confident validation of Moc-Azt incorporation requires a multi-faceted approach where each technique provides a unique and complementary piece of the puzzle. The workflow should be sequential and logical, starting with confirmation of identity and moving towards detailed structural elucidation.

G cluster_0 Peptide Synthesis & Purification cluster_1 Spectroscopic Validation Workflow cluster_2 Data Interpretation & Conclusion SPPS Solid Phase Peptide Synthesis (Ac-Ala-Ala-X-Ala-Ala-NH2) Purify RP-HPLC Purification SPPS->Purify MS Step 1: Confirm Mass (ESI-MS & MS/MS) Purify->MS NMR Step 2: Confirm Incorporation & Local Structure (1D/2D NMR) MS->NMR Is mass correct? CD Step 3: Assess Global Conformation (Circular Dichroism) NMR->CD Is residue incorporated correctly? Analysis Comparative Analysis (Moc-Azt vs. Pro) CD->Analysis Conclusion Validated Structure Analysis->Conclusion

Caption: Integrated workflow for the synthesis and spectroscopic validation of Moc-Azt-containing peptides.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Harrison, A. G. (2014). Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect”. ProQuest Dissertations Publishing. Available from: [Link]

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (2018). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. Available from: [Link]

  • Paizs, B., & Suhai, S. (2005). Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation of Protonated Ala-Ala-Xxx-Pro-Ala (Xxx = Ala, Ser, Leu, Val, Phe, and Trp). Journal of the American Society for Mass Spectrometry, 16(9), 1433-49. Available from: [Link]

  • Glover, M. S., et al. (2018). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of The American Society for Mass Spectrometry, 29(11), 2231-2240. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. Available from: [Link]

  • Aurelio, L., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution. The Journal of Organic Chemistry, 70(12), 4596-4604. Available from: [Link]

  • Vitagliano, L., et al. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 38(6), 513-9. Available from: [Link]

  • Dong, C., et al. (2018). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Journal of the American Society for Mass Spectrometry, 29(1), 154-163. Available from: [Link]

  • Sinha, S., et al. (2018). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 16(34), 6265-6270. Available from: [Link]

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Safety & Regulatory Compliance

Safety

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid requires more than just following a safety data sheet—it requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule to ensure safe, compliant, and environmentally responsible operations.

In drug discovery, azetidine derivatives are highly valued for their rigid conformational properties. However, their unique structural features—specifically the combination of a strained nitrogen heterocycle, a carbamate protecting group, and a carboxylic acid moiety—demand rigorous lifecycle management.

Below is the comprehensive operational guide for the proper disposal and logistical management of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.

Part 1: Chemical Profile & Mechanistic Risk Assessment

Before executing a disposal plan, it is critical to understand the physical and chemical parameters of the compound.

Table 1: Quantitative Data and Hazard Profile

ParameterSpecification
Chemical Name (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
CAS Number 496918-46-8
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazard Class Skin/Eye/Respiratory Irritant (GHS Category 2)
Disposal Classification Nitrogenous Organic Acid Waste

The Causality of Disposal Risks: The molecule features a four-membered azetidine ring with inherent ring strain, protected by a methoxycarbonyl (carbamate) group ()[1]. When subjected to thermal degradation or environmental breakdown, the carbamate bond cleaves. During combustion, the nitrogen content acts as a direct precursor for nitrogen oxides (NOx) ()[2].

Furthermore, the free carboxylic acid group makes this compound a weak organic acid. If improperly flushed down the drain, it can alter local aquatic pH and resist complete degradation in standard municipal wastewater treatment plants, leading to ecological toxicity ()[3]. Consequently, municipal drain disposal is strictly prohibited. The only compliant disposal method is high-temperature incineration at a licensed facility equipped with exhaust gas scrubbers ()[4].

Part 2: Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every step of the disposal process must include verification checks to prevent incompatible chemical mixing.

Protocol A: Solid Waste Segregation and Packaging
  • Verification of State: Confirm the waste is in a solid, unreacted state. Causality: Mixing unreacted solid organic acids with liquid bases or strong oxidizers in a universal waste bin can trigger rapid, exothermic reactions.

  • Primary Containment: Transfer the solid waste into a high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert to weak organic acids and provides a superior moisture barrier compared to glass, eliminating the risk of shatter-induced secondary spills.

  • Secondary Containment: Place the sealed HDPE container into a secondary containment tray designated for "Solid Organic Acids."

Protocol B: Liquid Waste (Solvent-Dissolved) Management
  • Solvent Categorization: Determine if the compound is dissolved in a halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol) solvent matrix.

  • Segregation: Route the solution to the respective solvent waste carboy. Causality: Halogenated waste requires significantly higher incineration temperatures and generates corrosive hydrogen halide gases, necessitating specialized scrubber systems. Mixing them with non-halogenated waste unnecessarily increases disposal costs and safety risks.

  • Self-Validation Step (pH Verification): Before sealing the liquid waste carboy, extract a 1 mL aliquot and test it with universal indicator paper. If the pH is below 3.0, the acid concentration is too high for safe long-term storage, risking acid-catalyzed degradation of the solvent matrix. Neutralize the bulk waste with a 5% sodium bicarbonate solution until CO2 evolution ceases and the pH stabilizes between 6.0 and 8.0.

Protocol C: Final Incineration Routing
  • Manifesting: Label the container with standard GHS identifiers, explicitly noting "Organic Acid / Nitrogenous Waste."

  • Contractor Handoff: Transfer the manifested waste to a licensed hazardous waste contractor. Ensure the contractor's profile data specifies the use of EPA-approved incineration methods capable of handling carbamate derivatives and capturing NOx emissions ()[5].

Part 3: Emergency Spill Response Workflow

In the event of a primary container failure, immediate and correct action is required to prevent aerosolization and environmental release.

  • Isolation: Evacuate the immediate area and don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Causality: The fine crystalline powder acts as a severe respiratory irritant if inhaled ()[6].

  • Containment (No Water): Do not use water as a primary containment method. Causality: Adding water to the concentrated acid powder creates a localized, low-pH aqueous hazard that can easily migrate into floor drains, violating environmental discharge regulations ()[7].

  • Physical Recovery: Utilize a dry sweeping compound or an inert absorbent pad to physically sequester the solid. Sweep the absorbed material into a designated hazardous waste bag using non-sparking tools ()[8].

  • Surface Decontamination: Once the bulk solid is removed, wipe the spill area with a dilute sodium carbonate (Na2CO3) solution to neutralize any residual microscopic acid particles, followed by a final distilled water rinse.

Part 4: Operational Workflow Visualization

The following decision matrix illustrates the self-validating logic required to safely route (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid waste.

DisposalWorkflow Start Waste Generation: (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid State Determine Physical State & Solvent Matrix Start->State Solid Solid Waste (Pure Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SegSolid Segregate as: Solid Organic Acid Waste Solid->SegSolid SegLiquid Segregate as: Halogenated or Non-Halogenated Solvent Waste Liquid->SegLiquid Label Apply GHS Labeling & Place in Secondary Containment SegSolid->Label SegLiquid->Label Incineration High-Temperature Incineration (Licensed Facility with NOx Scrubbers) Label->Incineration

Figure 1: Operational workflow for the segregation and disposal of azetidine-derivative waste.

References

  • Title: Safety Data Sheet - L-Azetidine-2-carboxylic acid Source: aapptec URL: [Link]

  • Title: Substance Details: Organic waste from the production of carbamates Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

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